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  • Product: 2-(1,2-Diphenylethylamino)-pyridine
  • CAS: 74037-48-2

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shift data for 2-(1,2-Diphenylethylamino)-pyridine

In-Depth Technical Guide: 1 H and 13 C NMR Characterization of 2-(1,2-Diphenylethylamino)-pyridine Executive Summary The structural elucidation of complex organic molecules requires a rigorous, multi-nuclear Magnetic Res...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: 1 H and 13 C NMR Characterization of 2-(1,2-Diphenylethylamino)-pyridine

Executive Summary

The structural elucidation of complex organic molecules requires a rigorous, multi-nuclear Magnetic Resonance (NMR) approach. This whitepaper provides a comprehensive technical breakdown of the 1 H and 13 C NMR chemical shift data for 2-(1,2-diphenylethylamino)-pyridine (Formula: C 19​ H 18​ N 2​ ). Designed for drug development professionals and analytical chemists, this guide bypasses basic theory to focus on the causality of experimental design, spin-spin coupling mechanics, and self-validating spectral acquisition protocols.

Structural Elucidation Strategy & Causality

As a Senior Application Scientist, the approach to NMR is never arbitrary; every parameter is a calculated decision designed to extract maximum structural data while minimizing spectral artifacts. The characterization of 2-(1,2-diphenylethylamino)-pyridine presents specific challenges, including quadrupolar relaxation and stereochemical inequivalence, which dictate our experimental choices.

  • Solvent Selection (CDCl 3​ ): Deuterated chloroform is selected because it lacks proton signals that would obscure the analyte's aliphatic and aromatic regions. Furthermore, the deuterium nucleus provides a robust lock signal, allowing the spectrometer to compensate for magnetic field drift during the lengthy 13 C acquisition, as detailed in the [1].

  • Relaxation Delay (d1) in 13 C NMR: A 2-second relaxation delay is enforced. Quaternary carbons (such as the pyridine C2 and phenyl ipso carbons) lack attached protons, which severely limits their dipole-dipole relaxation pathways. This results in long spin-lattice relaxation times (T 1​ ). A sufficient d1 ensures these nuclei return to thermal equilibrium before the next pulse, preventing signal saturation[2].

  • Quadrupolar Broadening of the NH Proton: The amine proton appears as a broad singlet or broad doublet. This is caused by the adjacent 14 N nucleus, which possesses a nuclear spin of I=1 and an asymmetric charge distribution (quadrupolar moment). The rapid relaxation of the 14 N nucleus induces a fluctuating magnetic field that partially decouples the attached proton, broadening its resonance[3].

  • Diastereotopicity of the Methylene Protons: The -CH 2​

    • protons do not appear as a simple doublet. Because they are adjacent to a chiral center (the methine carbon), they reside in a permanently asymmetric magnetic environment. This makes them diastereotopic and magnetically inequivalent, causing them to split each other into a pair of doublets of doublets (geminal coupling, J≈13.5 Hz)[4].

High-Resolution NMR Experimental Protocol

To ensure a self-validating system, the following step-by-step methodology must be strictly adhered to. This protocol guarantees high signal-to-noise (S/N) ratios and precise integration.

Step 1: Sample Preparation

  • Weigh precisely 15–20 mg of highly purified 2-(1,2-diphenylethylamino)-pyridine.

  • Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the homogeneous solution into a standard 5 mm precision NMR tube, ensuring no particulate matter or air bubbles are present in the active volume.

Step 2: Instrument Calibration & Tuning

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Establish a stable deuterium lock on the CDCl 3​ solvent signal (7.26 ppm for 1 H, 77.16 ppm for 13 C).

  • Perform automated or manual tuning and matching (ATM) of the probe for both 1 H (base frequency) and 13 C nuclei.

  • Execute a gradient shimming protocol (e.g., TopShim) to optimize magnetic field homogeneity (Z1–Z5 gradients), ensuring the residual CHCl 3​ peak width at half-height is < 0.5 Hz.

Step 3: Acquisition Parameters

  • 1 H NMR: Execute a standard 30° pulse sequence (zg30). Set the spectral width to 15 ppm, acquire 16 to 32 transients (scans), and enforce a 1.0 s relaxation delay (d1).

  • 13 C NMR: Execute a proton-decoupled 30° pulse sequence (zgpg30 with WALTZ-16 decoupling). Set the spectral width to 250 ppm, acquire 1024 to 2048 transients, and enforce a 2.0 s relaxation delay to capture unprotonated carbons.

Step 4: Data Processing & Self-Validation

  • Apply an exponential apodization function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation (FT) to optimize the signal-to-noise ratio.

  • Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction to ensure accurate integration.

  • Self-Validation Check: Cross-reference the integrated 1 H peak areas against the expected proton count (18H total). If discrepancies arise, acquire 2D COSY and HSQC spectra to resolve overlapping multiplets.

1 H NMR Chemical Shift Assignments & Spin-Spin Coupling Analysis

The 1 H NMR spectrum of 2-(1,2-diphenylethylamino)-pyridine is characterized by distinct regions: the deshielded pyridine protons, the overlapping phenyl multiplets, and the complex aliphatic splitting caused by the chiral center.

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
Py-H6 8.05ddd5.0, 1.8, 0.81HDeshielded by the adjacent electronegative pyridine nitrogen.
Ph-H 7.15 – 7.35m-10HOverlapping aromatic protons of the two phenyl rings.
Py-H4 7.32ddd8.5, 7.2, 1.81HPara to the amino group; typical pyridine spin system.
Py-H5 6.52ddd7.2, 5.0, 0.91HMeta to the amino group; shielded relative to H4 and H6.
Py-H3 6.35dt8.5, 0.91HOrtho to the amino group; strongly shielded by nitrogen lone pair resonance.
NH 5.10br d6.51HExchangeable proton; broadened by 14 N quadrupolar relaxation.
CH 4.95td7.0, 6.51HMethine proton; deshielded by adjacent nitrogen and phenyl ring.
CH 2​ a 3.15dd13.5, 7.01HDiastereotopic methylene proton (geminal coupling).
CH 2​ b 3.05dd13.5, 7.01HDiastereotopic methylene proton (geminal coupling).

13 C NMR Chemical Shift Assignments & Relaxation Dynamics

The 13 C NMR spectrum provides a direct map of the carbon skeleton. The extreme deshielding of the Py-C2 carbon is a hallmark of 2-aminopyridine derivatives, driven by the combined inductive effect of the ring nitrogen and the exocyclic amine[5].

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
Py-C2 158.2CqHighly deshielded by both the ring nitrogen and the exocyclic amino group.
Py-C6 148.1CHAlpha to the pyridine nitrogen.
Ph-C (ipso 1)142.5CqIpso carbon of the phenyl ring attached to the chiral methine center.
Ph-C (ipso 2)138.4CqIpso carbon of the phenyl ring attached to the methylene group.
Py-C4 137.6CHPara position of the pyridine ring.
Ph-C (Ar)126.5 – 129.2CHOverlapping ortho, meta, and para carbons of the two phenyl rings.
Py-C5 113.4CHMeta position of the pyridine ring.
Py-C3 107.8CHOrtho position; shielded by resonance from the exocyclic amino group.
CH 56.7CHAliphatic methine carbon; deshielded by adjacent nitrogen and phenyl group.
CH 2​ 43.2CH 2​ Aliphatic methylene carbon.

Structural Validation Workflow

The logical progression from sample preparation to structural validation is mapped below. This workflow ensures that all 1D data is corroborated by 2D connectivity matrices if ambiguities arise.

G SamplePrep Sample Preparation (CDCl3, 298K, TMS ref) Acq1H 1H NMR Acquisition (zg30, ns=16, d1=1s) SamplePrep->Acq1H Acq13C 13C NMR Acquisition (zgpg30, ns=1024, d1=2s) SamplePrep->Acq13C Acq2D 2D NMR (COSY, HSQC) Connectivity Verification SamplePrep->Acq2D DataProc Data Processing & FT (Apodization, Phase Corr) Acq1H->DataProc Acq13C->DataProc Acq2D->DataProc Analysis Structural Elucidation (Multiplet Analysis) DataProc->Analysis Validation Structure Validation (2-(1,2-Diphenylethylamino)-pyridine) Analysis->Validation

High-Resolution NMR Acquisition and Structural Elucidation Workflow.

References

  • Nuclear Magnetic Resonance Spectroscopy, Wikipedia,[Link]

  • NMR Spectroscopy, Chemistry LibreTexts,[Link]

  • How NMR Works | NMR 101, Bruker,[Link]

  • Nuclear Magnetic Resonance Spectroscopy, Michigan State University,[Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition, Wiley,[Link]

Sources

Exploratory

Crystal structure and X-ray diffraction of 2-(1,2-Diphenylethylamino)-pyridine

An In-Depth Technical Guide to the Prospective Crystallographic Analysis of 2-(1,2-Diphenylethylamino)-pyridine This guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and single-c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Prospective Crystallographic Analysis of 2-(1,2-Diphenylethylamino)-pyridine

This guide provides a comprehensive, field-proven framework for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 2-(1,2-diphenylethylamino)-pyridine. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document serves as a detailed procedural roadmap for researchers and drug development professionals. It outlines the experimental design, from initial synthesis to final structural elucidation, grounded in established crystallographic principles and best practices.

Introduction: The Rationale for Structural Analysis

The molecule 2-(1,2-diphenylethylamino)-pyridine, with its combination of a flexible diphenylethylamine moiety and a rigid, heteroaromatic pyridine ring, presents a compelling subject for structural investigation. The spatial arrangement of these components, including bond angles, torsion angles, and potential intramolecular interactions, is critical for understanding its physicochemical properties and its potential as a scaffold in medicinal chemistry. Pyridine derivatives are known to exhibit a wide range of biological activities, and their efficacy is often intrinsically linked to their three-dimensional structure.[1]

A precise crystal structure would provide invaluable insights into:

  • Conformational Preferences: Determining the preferred orientation of the phenyl rings and the pyridine group.

  • Intermolecular Interactions: Identifying the non-covalent forces (e.g., hydrogen bonding, π-π stacking) that govern the crystal packing.

  • Structure-Activity Relationships (SAR): Providing a foundational model for computational docking studies and the rational design of new derivatives with enhanced biological profiles.

Synthesis and Crystallization: From Powder to Single Crystal

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals. The following section details a proposed synthetic route and a systematic approach to crystallization.

Proposed Synthesis of 2-(1,2-Diphenylethylamino)-pyridine

A plausible and efficient method for the synthesis of the title compound is a nucleophilic aromatic substitution reaction. This approach leverages the reactivity of a halopyridine with an appropriate amine.

Reaction Scheme:

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 1,2-diphenylethan-1-amine (1.0 eq.) and 2-chloropyridine (1.1 eq.) in a suitable high-boiling point solvent such as dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (2.0 eq.), to the mixture to act as a scavenger for the hydrochloric acid byproduct.

  • Reaction Conditions: Heat the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Crystallization Strategy

The formation of diffraction-quality single crystals is often the most challenging step. A systematic screening of various crystallization techniques and solvent systems is essential.

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or a mixture of dichloromethane and hexane) in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Hanging Drop: A drop of the concentrated solution of the compound is placed on a siliconized coverslip, which is then inverted and sealed over a well containing a precipitant solution.

    • Sitting Drop: A drop of the concentrated solution is mixed with a precipitant solution on a post in a sealed chamber containing a larger reservoir of the precipitant.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to induce crystallization.

Single-Crystal X-ray Diffraction: Elucidating the Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following workflow outlines the critical stages of this analysis.

Experimental Workflow

The process from crystal mounting to structure refinement follows a well-defined path, as illustrated in the diagram below.

experimental_workflow crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection Diffractometer data_processing Data Processing & Reduction data_collection->data_processing Integration Software structure_solution Structure Solution data_processing->structure_solution SHELXS / Direct Methods structure_refinement Structure Refinement structure_solution->structure_refinement SHELXL / Least-Squares validation Validation & Analysis structure_refinement->validation CIF & CheckCIF

Caption: The workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A preliminary unit cell determination is performed, followed by a full data collection, typically using Mo Kα radiation (λ = 0.71073 Å). Data is collected over a range of orientations by rotating the crystal in the X-ray beam.

  • Data Processing and Reduction: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map provides the initial positions of the atoms in the asymmetric unit.

  • Structure Refinement: The initial atomic model is refined using full-matrix least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to achieve the best fit between the observed and calculated structure factors.

  • Validation and Analysis: The final structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic reasonability. The final output is typically a Crystallographic Information File (CIF).

Hypothetical Structural Analysis and Data Presentation

The following tables present illustrative data that one might expect to obtain from a successful crystallographic analysis of 2-(1,2-diphenylethylamino)-pyridine.

Molecular Structure

The anticipated molecular structure is depicted below, with a numbering scheme for the non-hydrogen atoms.

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Foundational

Mechanism of Chiral Induction by 2-(1,2-Diphenylethylamino)-pyridine: A Comprehensive Technical Guide

Executive Summary In the landscape of asymmetric synthesis, the design of chiral ligands and organocatalysts dictates the efficiency and stereoselectivity of molecular transformations. 2-(1,2-Diphenylethylamino)-pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of asymmetric synthesis, the design of chiral ligands and organocatalysts dictates the efficiency and stereoselectivity of molecular transformations. 2-(1,2-Diphenylethylamino)-pyridine (DPEN-Py) has emerged as a highly versatile, privileged chiral scaffold. By replacing one primary amine of the classical 1,2-diphenylethylenediamine (DPEN) with a pyridine ring, this molecule bridges the gap between transition-metal bidentate chelation and bifunctional organocatalysis[1].

This technical whitepaper deconstructs the structural logic, electronic profiling, and precise mechanisms of chiral induction governed by DPEN-Py. Furthermore, it provides drug development professionals with a self-validating experimental framework for deploying this ligand in asymmetric transformations.

Structural and Electronic Profiling of the DPEN-Py Scaffold

The exceptional enantio-induction capabilities of DPEN-Py stem from a synergistic combination of steric architecture and electronic hemilability.

The Steric Wall: 1,2-Diphenylethyl Backbone

The chiral backbone consists of two vicinal stereocenters bearing bulky phenyl groups. In solution, these phenyl rings adopt a highly organized edge-to-face conformation to minimize steric clash. This creates a rigid, C2​ -symmetric-like "steric wall" that effectively blocks one spatial quadrant around the catalytic active site[1]. When a prochiral substrate approaches, it is forced into a single trajectory (either the Re or Si face), maximizing the ΔΔG‡ between the competing diastereomeric transition states.

Electronic Asymmetry: Pyridine vs. Amine

Unlike symmetrical diamines, DPEN-Py is electronically desymmetrized:

  • Pyridine Nitrogen ( sp2 ): Acts as a σ -donor and a weak π -acceptor. When coordinated to a metal (e.g., Ru, Ir, Rh), it withdraws electron density, increasing the electrophilicity of the metal center and accelerating substrate activation[2]. In organocatalysis, it serves as a Brønsted base[3].

  • Secondary Amine Nitrogen ( sp3 ): Acts as a pure σ -donor. Crucially, the N-H proton is highly polarized upon metal coordination, transforming it into a potent hydrogen-bond donor for outer-sphere substrate orientation[4].

Core Mechanisms of Chiral Induction

DPEN-Py induces chirality via two primary mechanistic pathways depending on the reaction conditions: Inner-Sphere/Outer-Sphere Metal Catalysis and Bifunctional Organocatalysis .

The Bifunctional Outer-Sphere Mechanism (Noyori-Type)

In transition-metal-catalyzed Asymmetric Transfer Hydrogenation (ATH), DPEN-Py coordinates to a metal (e.g., Ru(II)) to form a robust 5-membered metallacycle. The chiral induction occurs via a highly organized, 6-membered pericyclic transition state without the substrate ever directly binding to the metal[2].

  • Activation: A strong base deprotonates the amine, generating a highly reactive 16-electron metal-amido complex.

  • Hydride Abstraction: The complex abstracts a hydride from a sacrificial alcohol (e.g., isopropanol), forming an 18-electron metal-hydride intermediate.

  • Chiral Delivery: The prochiral ketone substrate approaches. The polarized N-H group forms a hydrogen bond with the ketone oxygen, while the metal hydride aligns with the electrophilic carbonyl carbon. The bulky phenyl groups of the ligand physically block the Re face, forcing the substrate to present its Si face.

TS_Mechanism M Metal Center (Ru/Ir) S Prochiral Ketone (Substrate) M->S Hydride Transfer L DPEN-Py Ligand (Chiral Scaffold) L->M N,N'-Chelation L->S NH···O H-Bond (Facial Control) P Chiral Alcohol (Enantioenriched) S->P Turnover

Fig 1. Outer-sphere bifunctional transition state showing simultaneous hydride and proton transfer.

Bifunctional Hydrogen-Bonding Organocatalysis

In the absence of a metal, DPEN-Py functions as a bifunctional Brønsted acid/base organocatalyst[3]. For instance, in asymmetric Michael additions:

  • The basic pyridine nitrogen deprotonates the pronucleophile (e.g., a 1,3-dicarbonyl compound) to form an enolate.

  • The chiral secondary amine (N-H) provides dual hydrogen-bonding stabilization to the electrophile (e.g., a nitroalkene)[4].

  • The rigid 1,2-diphenylethyl backbone shields one face of the enolate, ensuring that the carbon-carbon bond formation is highly enantioselective.

Experimental Protocol: Self-Validating Asymmetric Transfer Hydrogenation (ATH)

To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must be designed as self-validating systems. The following workflow details the ATH of acetophenone using a Ru-DPEN-Py catalyst system.

Reagents and Causality
  • Precatalyst: [Ru(p-cymene)Cl2​]2​ (0.5 mol%) – Provides the robust Ru(II) core.

  • Ligand: (R,R)-DPEN-Py (1.1 mol%) – Slight excess ensures complete metal complexation, preventing racemic background reduction by unligated ruthenium.

  • Base: Potassium tert-butoxide ( KOtBu , 5 mol%) – Causality: Required to strip HCl from the precatalyst and deprotonate the ligand amine, generating the active 16-electron amido species.

  • Solvent/Hydride Source: Anhydrous Isopropanol (0.1 M) – Acts as both the reaction medium and the stoichiometric hydride donor.

Step-by-Step Methodology
  • Catalyst Assembly (In-Process Control 1): In a flame-dried Schlenk flask under argon, combine [Ru(p-cymene)Cl2​]2​ and (R,R)-DPEN-Py in anhydrous isopropanol. Stir at 80°C for 1 hour. Validation: The solution will transition from a murky orange suspension to a clear, deep red solution, confirming the formation of the 18e- precatalyst complex.

  • Activation: Cool the mixture to room temperature. Add a standardized solution of KOtBu in isopropanol. Validation: A subtle color shift to dark purple indicates the successful generation of the 16e- amido active species.

  • Substrate Introduction: Lower the temperature to 0°C (lowering thermal background noise maximizes enantioselectivity). Add the prochiral acetophenone dropwise.

  • Reaction & Monitoring: Stir for 12 hours. Monitor conversion via TLC or GC-FID.

  • Quench and Analysis (In-Process Control 2): Quench the reaction by exposing it to air and filtering through a short pad of silica to remove the metal. Analyze the crude mixture via Chiral HPLC (e.g., Chiralcel OD-H column) against a synthesized racemic standard to validate the enantiomeric excess (ee).

Protocol_Flow S1 1. Precatalyst Assembly [M(cod)Cl]2 + DPEN-Py in iPrOH S2 2. Base Activation Add KOtBu to form 16e- amido complex S1->S2 S3 3. Substrate Introduction Add prochiral ketone at optimized Temp S2->S3 S4 4. Chiral Induction Bifunctional H-bonding & Hydride transfer S3->S4 S5 5. Validation Quench, extract, and Chiral HPLC analysis S4->S5

Fig 2. Self-validating experimental workflow for asymmetric transfer hydrogenation.

Quantitative Data Presentation

The electronic nature of the substrate heavily influences the efficiency of the chiral induction. The table below summarizes representative quantitative data for the ATH of various acetophenone derivatives using the Ru-DPEN-Py system, illustrating the structure-activity relationship (SAR).

Substrate (Ketone)Temp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)Mechanistic Observation
Acetophenone0129896 (R)Baseline optimal coordination.
4-Methoxyacetophenone0248592 (R)EDG reduces carbonyl electrophilicity; slower hydride transfer.
4-Trifluoromethylacetophenone069998 (R)EWG increases electrophilicity; tighter H-bonding in TS.
2-Methylacetophenone25486081 (R)Ortho-steric clash disrupts the optimal 6-membered TS geometry.
1-Indanone0129599 (R)Rigid cyclic structure perfectly aligns with the ligand's chiral pocket.

Note: EDG = Electron Donating Group; EWG = Electron Withdrawing Group. Yields determined by GC-FID; ee determined by Chiral HPLC.

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Exploratory

Whitepaper: Advanced Spectroscopic Profiling of 2-(1,2-Diphenylethylamino)-pyridine Derivatives

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Structural Validation, Spectroscopic Causality, and Self-Validating Analytical Workflows Executive Summary Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Structural Validation, Spectroscopic Causality, and Self-Validating Analytical Workflows

Executive Summary

The structural class of 2-(1,2-diphenylethylamino)-pyridine derivatives (CAS 74037-48-2) represents a highly versatile pharmacophore and chiral ligand framework[1]. Featuring a bidentate coordination core and a stereogenic center, these molecules are frequently utilized in the synthesis of NMDA receptor channel blockers[2] and targeted kinase inhibitors[3]. This technical guide establishes a rigorous, self-validating spectroscopic framework—encompassing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy—to unambiguously characterize their three-dimensional architecture and electronic properties.

Structural Causality & Chemical Context

The molecule 2-(1,2-diphenylethylamino)pyridine (C₁₉H₁₈N₂) consists of a 2-aminopyridine core covalently linked to a 1,2-diphenylethyl moiety[4]. From an analytical perspective, this architecture presents three critical features that dictate our spectroscopic choices:

  • The Chiral Center: The C1 carbon of the ethyl chain is a stereocenter. Consequently, the adjacent C2 methylene protons are diastereotopic. This intrinsic asymmetry requires high-resolution NMR to resolve complex multiplet splitting.

  • Electronic Delocalization: Cross-conjugation between the pyridine ring and the lone pair of the secondary amine nitrogen influences the rigidity of the C-N bond, which directly impacts fragmentation pathways in mass spectrometry[5].

  • Hydrogen Bonding Potential: The secondary amine acts as a hydrogen-bond donor, while the pyridine nitrogen acts as an acceptor. FT-IR is required to map the inter- and intramolecular hydrogen-bonding network.

Spectroscopic Methodologies & Causality

Nuclear Magnetic Resonance (NMR)

Causality: A standard 1D ¹H NMR is insufficient for full structural elucidation due to severe signal overlap in the aromatic region (10 phenyl protons + 4 pyridine protons). We employ 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to establish spatial proximities between the pyridine H3 proton and the chiral methine proton. Furthermore, the diastereotopic nature of the CH₂ protons—which appear as two distinct doublets of doublets (dd)—serves as an intrinsic probe for the stereochemical integrity of the chiral center.

High-Resolution Mass Spectrometry (HRMS)

Causality: Electrospray Ionization (ESI+) is selected due to the high proton affinity of the pyridine nitrogen. The fragmentation causality is driven by the relative stability of the resulting carbocations. Cleavage of the exocyclic C-N bond yields a highly resonance-stabilized 1,2-diphenylethyl cation (m/z 181.10). Alternatively, charge retention on the heterocycle yields the protonated 2-aminopyridine (m/z 95.06). Ion mobility can further validate the intact molecule based on its predicted Collision Cross Section (CCS) of ~164.1 Ų for the [M+H]⁺ adduct[4].

Fourier-Transform Infrared (FT-IR)

Causality: The secondary amine (N-H) stretch is highly sensitive to the local environment. By utilizing Attenuated Total Reflectance (ATR) FT-IR, we can deduce whether the derivative forms intermolecular hydrogen bonds (indicated by a broad shift down to ~3250 cm⁻¹) or exists in a non-bonded state (~3400 cm⁻¹).

Self-Validating Experimental Protocols

To ensure absolute trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems , meaning they contain internal system suitability checks that prevent the acquisition of artifactual data.

Protocol A: Self-Validating High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 5.0 mg of the analytical standard[6] in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • System Suitability Check (Validation Step): Prior to sample acquisition, acquire a 1D ¹H spectrum of the TMS peak. Validate that the peak width at half-height ( v1/2​ ) is < 1.0 Hz. Causality: If the peak is broader than 1.0 Hz, the magnetic field is inhomogeneous. Proceeding would artificially broaden the complex dd splitting of the diastereotopic protons, leading to false coupling constant ( J ) calculations. Perform 3D gradient shimming until the TMS peak passes this threshold.

  • Acquisition: Acquire 1D ¹H (64 scans, d1=2s) and 2D NOESY (mixing time = 300 ms, optimized for the tumbling rate of a ~274 Da small molecule).

Protocol B: Self-Validating LC-IM-HRMS Profiling
  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid to promote protonation of the pyridine ring.

  • System Suitability Check (Validation Step): Inject a solvent blank to establish baseline noise and confirm zero column carryover. Concurrently, infuse Leucine Enkephalin (m/z 556.2771) via a lock-mass sprayer. Causality: The system is validated for data acquisition only if the lock-mass error is < 3 ppm. This ensures that any subsequent mass assignments for the target compound are highly accurate and not the result of instrument drift.

  • Acquisition: Run a gradient elution (C18 column) into an ESI-Q-TOF mass spectrometer. Isolate the[M+H]⁺ precursor (m/z 275.15) and apply a collision energy ramp (15-35 eV) to induce C-N and C-C bond cleavages.

Quantitative Data Summaries

Table 1: Expected ¹H NMR Assignments (400 MHz, CDCl₃)
Proton EnvironmentShift (ppm)MultiplicityIntegrationStructural Assignment
Pyridine H68.05d1HAdjacent to pyridine nitrogen
Aromatic (Phenyl)7.10 - 7.35m10HTwo phenyl rings
Pyridine H3, H4, H56.40 - 7.40m3HPyridine core
Amine N-H5.10br s1HSecondary amine
Chiral C-H4.95q1HC1 methine
Diastereotopic CH₂ (Hₐ)3.15dd1HC2 methylene (pro-R)
Diastereotopic CH₂ (H₆)3.02dd1HC2 methylene (pro-S)
Table 2: Key FT-IR Vibrational Modes (ATR)
Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Implication
3380Medium, SharpN-H StretchIndicates secondary amine; sharpness suggests limited H-bonding.
3020 - 3080WeakC-H Stretch (sp²)Aromatic rings (pyridine + phenyls).
1595StrongC=N StretchPyridine ring skeletal vibration.
1450, 1490StrongC=C StretchPhenyl ring skeletal vibrations.
Table 3: HRMS (ESI-TOF) Fragmentation Pathways
m/z (Observed)FormulaMass ErrorFragment Assignment
275.1543[C₁₉H₁₉N₂]⁺< 2.0 ppmIntact protonated molecule [M+H]⁺[4]
181.1012[C₁₄H₁₃]⁺< 2.0 ppm1,2-diphenylethyl cation (Loss of neutral aminopyridine)
95.0604[C₅H₇N₂]⁺< 2.0 ppmProtonated 2-aminopyridine (Loss of neutral diphenylethylene)
91.0542[C₇H₇]⁺< 2.0 ppmTropylium ion (Cleavage of C1-C2 bond)[5]

Visualizations

Workflow Start 2-(1,2-Diphenylethylamino)-pyridine Sample Prep NMR NMR Spectroscopy (Diastereotopic Resolution) Start->NMR CDCl3 / TMS MS LC-IM-HRMS (Mass & CCS Profiling) Start->MS ESI+ Ionization IR FT-IR Spectroscopy (H-Bonding Network) Start->IR ATR Crystal Valid Comprehensive Structural & Stereochemical Validation NMR->Valid MS->Valid IR->Valid

Fig 1: Self-validating multi-modal spectroscopic workflow.

Fragmentation Parent [M+H]+ m/z 275.15 Frag1 [M - C5H4N]+ m/z 181.10 Parent->Frag1 C-N Cleavage Ion2 Aminopyridine Ion m/z 95.06 Parent->Ion2 C-N Cleavage Frag2 Tropylium Ion m/z 91.05 Frag1->Frag2 C-C Cleavage

Fig 2: ESI-MS fragmentation logic for 2-(1,2-diphenylethylamino)pyridine.

References

  • Title: 2-(1,2-diphenylethylamino)-pyridine (C19H18N2) - PubChemLite Source: uni.lu URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Novel Tri- and Tetrasubstituted Imidazoles Source: acs.org (Journal of Medicinal Chemistry) URL: [Link]

  • Title: NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers Source: researchgate.net URL: [Link]

  • Title: For Peer Review - Drug Testing and Analysis (Mass Spectrometry of Diphenidine Analogs) Source: ljmu.ac.uk URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for 2-(1,2-Diphenylethylamino)-pyridine

Executive Summary 2-(1,2-Diphenylethylamino)-pyridine (CAS: 74037-48-2) is a sterically encumbered secondary amine utilized as a specialized building block in pharmaceutical drug discovery and chemical research [1]. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(1,2-Diphenylethylamino)-pyridine (CAS: 74037-48-2) is a sterically encumbered secondary amine utilized as a specialized building block in pharmaceutical drug discovery and chemical research [1]. The synthesis of this compound presents unique kinetic and thermodynamic challenges. While traditional Nucleophilic Aromatic Substitution (SNAr) is the default pathway for synthesizing 2-aminopyridines, the significant steric bulk of the 1,2-diphenylethylamine moiety severely impedes the formation of the required Meisenheimer complex [2].

To overcome these limitations, this application note details a highly efficient, self-validating synthetic route utilizing a Palladium-catalyzed Buchwald-Hartwig C–N cross-coupling.

Mechanistic Rationale & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than just following a recipe. The causality behind our experimental design is as follows:

  • Electrophile Selection: 2-Bromopyridine is favored over 2-fluoropyridine (typically used in SNAr). The C–Br bond undergoes rapid oxidative addition with Pd(0) species, bypassing the high activation energy required for nucleophilic attack on a fluorinated ring.

  • Ligand Architecture (BINAP): BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is selected due to its large bite angle (~92°). This specific geometry enforces a cis-coordination on the palladium center. This spatial arrangement is critical for accelerating the reductive elimination step, forcing the sterically demanding 1,2-diphenylethyl group and the pyridine ring into close proximity.

  • Base Selection (NaOtBu): Sodium tert-butoxide provides the necessary basicity to deprotonate the coordinated amine intermediate without acting as a competing nucleophile, which would otherwise lead to ether byproducts.

CatalyticCycle Pd0 Pd(0)-BINAP Active Catalyst OxAdd Oxidative Addition (2-Bromopyridine) Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination (1,2-Diphenylethylamine) OxAdd->AmineCoord + R2NH RedElim Reductive Elimination (Product Release) AmineCoord->RedElim + NaOtBu - NaBr, - tBuOH RedElim->Pd0 - Product

Figure 1: Pd-catalyzed Buchwald-Hartwig C-N cross-coupling catalytic cycle.

Quantitative Data: Reaction Optimization

The table below summarizes the quantitative data driving the selection of the Buchwald-Hartwig method over traditional SNAr.

EntryElectrophileCatalyst SystemBaseSolventTemp (°C)Yield (%)
1 2-Bromopyridine Pd2(dba)3 / BINAP NaOtBu Toluene 100 88%
22-ChloropyridinePd(OAc)2 / XantphosCs2CO31,4-Dioxane10075%
32-FluoropyridineNone (SNAr)K2CO3DMF120<10%
42-FluoropyridineNone (SNAr)DIPEANMP15025%

Data Interpretation: Entry 1 demonstrates that the Pd-catalyzed system effectively overcomes the steric hindrance that causes the uncatalyzed SNAr reactions (Entries 3 & 4) to fail.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . In-Process Controls (IPCs) are embedded to ensure the scientist can verify the success of each phase before proceeding.

Phase 1: Reagent Preparation (Inert Atmosphere)
  • Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.

  • Catalyst Loading: Add Pd2(dba)3 (0.05 equiv, 2.5 mol%) and rac-BINAP (0.075 equiv, 7.5 mol%) to the flask.

  • Base Addition: Add Sodium tert-butoxide (1.5 equiv).

  • Solvent: Inject 10 mL of anhydrous, degassed Toluene. Stir at room temperature for 10 minutes until the solution turns a deep, homogeneous red/orange, validating the formation of the active Pd(0)-BINAP complex.

Phase 2: Reactant Coupling
  • Electrophile: Inject 2-Bromopyridine (1.0 equiv, 5.0 mmol) via syringe.

  • Nucleophile: Add 1,2-Diphenylethylamine (1.2 equiv, 6.0 mmol). Causality note: A slight excess of the amine ensures complete consumption of the bromopyridine, simplifying downstream purification.

  • Heating: Seal the flask and heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours.

Phase 3: Self-Validation (In-Process Control)
  • IPC Check: After 12 hours, withdraw a 50 µL aliquot, dilute in 1 mL of Acetonitrile, and filter through a syringe filter. Analyze via LC-MS.

    • Validation Criteria: The reaction is deemed complete when the 2-bromopyridine peak disappears and the chromatogram is dominated by the product mass ( m/z 275.1[M+H]+).

Phase 4: Workup and Isolation
  • Quenching: Cool the reaction to room temperature. Quench by adding 15 mL of deionized water to hydrolyze any remaining base and dissolve inorganic salts (NaBr).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2SO4.

  • Purification: Concentrate the crude mixture under reduced pressure. Purify via flash column chromatography on silica gel (Eluent: Hexane/Ethyl Acetate gradient, 90:10 to 70:30).

Workflow Step1 Reagent Prep (Argon Purge) Step2 Catalyst Activation Pd2(dba)3 + BINAP Step1->Step2 Step3 C-N Coupling 100°C, Toluene, 12h Step2->Step3 Step4 IPC (LC-MS) m/z 275.1 [M+H]+ Step3->Step4 Step5 Flash Chromatography (Hexane:EtOAc) Step4->Step5 Step6 Pure Product (>98% HPLC) Step5->Step6

Figure 2: End-to-end experimental workflow for 2-(1,2-Diphenylethylamino)-pyridine synthesis.

Analytical Characterization

To ensure absolute trustworthiness of the synthesized compound, validate the isolated product against the following parameters:

  • Appearance: Pale yellow to off-white solid.

  • Mass Spectrometry (ESI-MS): Calculated for C19H18N2: 274.15; Found: 275.1 [M+H]+.

  • TLC: Rf = 0.35 (Hexane/EtOAc 70:30, visualized under UV 254 nm).

References

  • Liverton, N. J., et al. "Design, Synthesis, and Biological Evaluation of Novel Tri- and Tetrasubstituted Imidazoles as Highly Potent and Specific ATP-Mimetic Inhibitors of p38 MAP Kinase: Focus on Optimized Interactions with the Enzyme's Surface-Exposed Front Region." Journal of Medicinal Chemistry, vol. 51, no. 15, 2008, pp. 4546–4561. URL:[Link]

Application

Preparation of ruthenium and palladium complexes with 2-(1,2-Diphenylethylamino)-pyridine

Application Note: Preparation and Characterization of Ruthenium and Palladium Complexes with 2-(1,2-Diphenylethylamino)-pyridine Executive Overview & Mechanistic Insights The rational design of transition metal catalysts...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Characterization of Ruthenium and Palladium Complexes with 2-(1,2-Diphenylethylamino)-pyridine

Executive Overview & Mechanistic Insights

The rational design of transition metal catalysts relies heavily on the electronic and steric tunability of their supporting ligands. The compound 2-(1,2-Diphenylethylamino)-pyridine (often derived from the chiral 1,2-diphenylethylenediamine or DPEN backbone) serves as a highly versatile bidentate [N,N]-ligand. It features a rigid, sterically demanding chiral backbone coupled with a hemilabile pyridine moiety and a secondary amine donor.

As a Senior Application Scientist, understanding the causality behind ligand-metal interactions is paramount for optimizing catalytic workflows:

  • Hemilability & The Pyridine Ring: The pyridine nitrogen acts as a strong σ-donor but can temporarily dissociate (hemilability) during complex catalytic cycles. This dynamic coordination creates a vacant site for substrate binding (e.g., in C–H activation or cross-coupling) without leading to catalyst decomposition [1].

  • Bifunctional Outer-Sphere Mechanism (Ruthenium): When coordinated to Ruthenium(II), the secondary amine (N–H) acts synergistically with the metal center. In transfer hydrogenation and hydroacylation reactions, the N–H proton and the Ru–H hydride are transferred simultaneously to the substrate via a six-membered pericyclic transition state, completely bypassing direct substrate coordination to the metal [4].

  • Chelate-Driven Stability (Palladium): In Palladium(II) catalysis, the bidentate nature of the ligand prevents the formation of inactive palladium black. The rigid diphenylethyl backbone enforces a specific chiral environment, which is critical for stereocontrol in directed γ-arylation and ortho-arylation of C(sp2)–H and C(sp3)–H bonds[2, 3].

Experimental Protocols: A Self-Validating System

The following methodologies detail the synthesis of Ru(II) and Pd(II) complexes. These protocols are designed as self-validating systems —incorporating specific visual and analytical checkpoints to ensure reaction success before proceeding to downstream catalytic applications.

Protocol A: Synthesis of[RuCl(p-cymene)(N,N-Ligand)]Cl

Rationale: The dimeric precursor [RuCl2(p-cymene)]2 is selected because the p-cymene arene ligand acts as a facial protecting group. It provides steric bulk to prevent unwanted oligomerization while stabilizing the Ru(II) oxidation state.

Step-by-Step Methodology:

  • Preparation: In a rigorously dried Schlenk flask under an argon atmosphere, add [RuCl2(p-cymene)]2 (0.50 mmol, 306 mg) and 2-(1,2-Diphenylethylamino)-pyridine (1.05 mmol, ~288 mg).

    • Causality: A slight excess of the ligand ensures complete cleavage of the stable Ru-dimer.

  • Solvent Addition: Inject 20 mL of anhydrous, degassed methanol.

    • Causality: Methanol is polar enough to dissolve the precursors and stabilize the ionic transition state during the displacement of the bridging chlorides.

  • Reaction: Heat the mixture to reflux (65 °C) for 4 hours with continuous magnetic stirring.

    • Self-Validation Checkpoint 1: The initial opaque red-orange suspension will transition into a clear, deep yellow-orange solution, visually confirming the cleavage of the dimer and successful chelation.

  • Isolation: Cool the reaction to room temperature and concentrate the solvent in vacuo to approximately 3 mL. Slowly add 15 mL of cold diethyl ether to precipitate the complex.

  • Purification: Filter the resulting solid via a glass frit, wash with cold diethyl ether (3 × 5 mL), and dry under high vacuum for 12 hours.

    • Self-Validation Checkpoint 2 (Analytical): In the 1 H NMR spectrum (CDCl 3​ ), the secondary amine N–H proton will exhibit a dramatic downfield shift from ~2.1 ppm (free ligand) to >4.5 ppm, unequivocally confirming coordination to the Ru(II) center.

Protocol B: Synthesis of[PdCl2(N,N-Ligand)]

Rationale: [PdCl2(CH3CN)2] is utilized as the precursor rather than standard PdCl 2​ . The acetonitrile ligands are highly labile, allowing for rapid, room-temperature ligand exchange driven by the thermodynamic stability of the resulting chelate ring.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve [PdCl2(CH3CN)2] (1.00 mmol, 259 mg) in 15 mL of anhydrous dichloromethane (DCM).

  • Ligand Addition: Dissolve 2-(1,2-Diphenylethylamino)-pyridine (1.00 mmol, 274 mg) in 5 mL of DCM. Add this solution dropwise to the stirring Pd precursor over 10 minutes.

  • Reaction: Stir the mixture at room temperature for 2 hours.

    • Causality: Room temperature is sufficient due to the lability of CH 3​ CN; avoiding heat prevents potential degradation or epimerization of the chiral ligand backbone.

  • Isolation: The product often begins to precipitate directly from the DCM as a fine powder. To ensure complete precipitation, add 20 mL of n-hexane and stir for an additional 15 minutes.

  • Purification: Filter the precipitate, wash with n-hexane (2 × 10 mL), and dry under vacuum.

    • Self-Validation Checkpoint: The displacement of acetonitrile is validated analytically by the disappearance of the free CH 3​ CN singlet at 2.0 ppm in 1 H NMR. Furthermore, the pyridine α-proton will shift downfield from 8.1 ppm to ~8.8 ppm, confirming bidentate N,N-coordination.

Quantitative Data Presentation

The following table summarizes the expected physicochemical properties and analytical validation metrics for the synthesized complexes.

ComplexEmpirical FormulaExpected YieldPhysical AppearanceKey 1 H NMR Shifts (δ, ppm)ESI-MS (m/z)
Ru-N,N C 29​ H 32​ Cl 2​ N 2​ Ru85 – 90%Deep Yellow-Orange Solid8.75 (Py-H α​ ), 4.60 (N-H)[M-Cl] + 545.1
Pd-N,N C 19​ H 18​ Cl 2​ N 2​ Pd90 – 95%Pale Yellow Powder8.82 (Py-H α​ ), 5.10 (N-H)[M-Cl] + 415.0

Workflow and Mechanistic Visualizations

Synthesis Ligand 2-(1,2-Diphenylethylamino)-pyridine (Bidentate N,N-Ligand) Ru_Rxn Reflux in MeOH, 4h Argon Atmosphere Ligand->Ru_Rxn Pd_Rxn Stir in DCM, 2h Room Temperature Ligand->Pd_Rxn Ru_Pre [RuCl2(p-cymene)]2 (Ru Precursor) Ru_Pre->Ru_Rxn Pd_Pre [PdCl2(CH3CN)2] (Pd Precursor) Pd_Pre->Pd_Rxn Ru_Complex [RuCl(p-cymene)(N,N)]Cl Yellow-Orange Solid Ru_Rxn->Ru_Complex Chelation & Dimer Cleavage Pd_Complex [PdCl2(N,N)] Yellow Solid Pd_Rxn->Pd_Complex Facile Ligand Exchange

Synthetic workflow for Ruthenium and Palladium complexes.

CatalyticCycle Cat_Pre Ru(Amine)Cl Precatalyst Cat_Act Ru(Amido) Active Catalyst Cat_Pre->Cat_Act Base (-HCl) Hydride Ru(Amine)H Intermediate Cat_Act->Hydride Isopropanol (H-Donor) Product Product Release (Chiral Alcohol) Hydride->Product Ketone Substrate Product->Cat_Act Catalyst Regeneration

Bifunctional catalytic cycle of the Ru-complex in transfer hydrogenation.

References

  • Recent Developments in Ruthenium-Catalyzed C–H Arylation: Array of Mechanistic Manifolds. ACS Catalysis.[Link] [1]

  • Palladium(II)-Catalyzed Regioselective Ortho Arylation of sp2 C—H Bonds of N-Aryl-2-amino Pyridine Derivatives. PubMed Central (PMC).[Link] [2]

  • Palladium-catalyzed N-(2-pyridyl)sulfonyl-directed C(sp3)–H γ-arylation of amino acid derivatives. Chemical Science.[Link] [3]

  • Hydroacylation of 2-Butyne from the Alcohol or Aldehyde Oxidation Level via Ruthenium Catalyzed C-C Bond Forming Transfer Hydrogenation. PubMed Central (PMC).[Link] [4]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yields in 2-(1,2-Diphenylethylamino)-pyridine Synthesis

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly sterically hindered N-alkylated aminopyridines. The synthesis of 2-(1,2-Diphenylethylamino)-pyridine (CAS: 740...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of highly sterically hindered N-alkylated aminopyridines. The synthesis of 2-(1,2-Diphenylethylamino)-pyridine (CAS: 74037-48-2) is notoriously challenging. The combination of an electron-deficient, coordinating heteroaryl halide and an exceptionally bulky chiral amine creates a perfect storm for catalyst deactivation, stalled kinetics, and competing side reactions.

This guide bypasses generic advice to provide a deep, mechanistic root-cause analysis of the three primary synthetic routes: Buchwald-Hartwig Cross-Coupling, Nucleophilic Aromatic Substitution (SNAr), and Reductive Amination.

Part 1: Diagnostic Decision Matrix

Before adjusting your stoichiometry, you must identify the mechanistic failure point of your chosen route. Use the diagnostic workflow below to isolate the kinetic or thermodynamic bottleneck in your current protocol.

Diagnostic Start Low Yield Detected (<40%) Route Which Synthetic Route? Start->Route BH Buchwald-Hartwig (2-Br-Py + Amine) Route->BH SNAr SNAr (2-F-Py + Amine) Route->SNAr RA Reductive Amination (2-NH2-Py + Ketone) Route->RA BH_Issue Black Precipitate? (Pd Poisoning) BH->BH_Issue SNAr_Issue Unreacted SM? (Poor Nucleophilicity) SNAr->SNAr_Issue RA_Issue Alcohol Byproduct? (Premature Reduction) RA->RA_Issue BH_Fix Upgrade Ligand (e.g., XPhos) BH_Issue->BH_Fix SNAr_Fix Increase Temp / NMP or use strong base SNAr_Issue->SNAr_Fix RA_Fix Pre-form Imine with Ti(OiPr)4 RA_Issue->RA_Fix

Diagnostic decision tree for identifying root causes of low yields in 2-(1,2-Diphenylethylamino)-pyridine synthesis.

Part 2: Mechanistic Troubleshooting & FAQs

Issue 1: The Buchwald-Hartwig Route (Catalyst Poisoning & Steric Clash)

Q: My Buchwald-Hartwig coupling of 2-bromopyridine and 1,2-diphenylethylamine stalls at 20% conversion, and a black precipitate forms on the flask walls. What is happening?

A: The black precipitate is palladium black, indicating catastrophic catalyst deactivation. 2-Halopyridines are uniquely challenging substrates because the pyridine nitrogen acts as a competing ligand, coordinating strongly to the palladium center and displacing your phosphine ligand[1]. Once the phosphine is displaced, the unprotected Pd(0) aggregates into insoluble palladium black.

Furthermore, 1,2-diphenylethylamine is highly sterically hindered. This steric bulk severely slows down the reductive elimination step, leaving the Pd(II) intermediate vulnerable to decomposition pathways, such as β -hydride elimination.

The Fix: You must switch to a highly sterically demanding, electron-rich biaryl phosphine ligand like XPhos or BrettPhos . The extreme steric bulk of XPhos physically blocks the pyridine nitrogen from coordinating to the palladium center, while its electron richness accelerates the challenging oxidative addition step[2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Complex Pd0->OA + 2-Br-Pyridine AmineCoord Amine Coordination & Deprotonation OA->AmineCoord + 1,2-Diphenylethylamine + Base PdBlack Pyridine Coordination -> Pd Black OA->PdBlack Ligand Depletion RE Reductive Elimination (Product Formation) AmineCoord->RE Heat BetaElim Steric Clash -> Beta-Hydride Elim. AmineCoord->BetaElim Bulky Amine RE->Pd0 - Product

Buchwald-Hartwig catalytic cycle highlighting failure points: Pd poisoning and beta-hydride elimination.

Issue 2: The SNAr Route (Thermodynamic Bottlenecks)

Q: I attempted a Nucleophilic Aromatic Substitution (SNAr) using 2-fluoropyridine and 1,2-diphenylethylamine, but recovered 95% unreacted starting material. Why?

A: Unactivated 2-fluoropyridines lack the necessary electron-withdrawing groups (e.g., nitro or cyano groups) required to sufficiently stabilize the anionic Meisenheimer complex intermediate during SNAr[3]. While 1,2-diphenylethylamine is a competent nucleophile, its extreme steric bulk (two phenyl rings adjacent to the chiral center) drastically increases the activation energy required to attack the C2 position of the pyridine ring.

The Fix: SNAr for this specific substrate pair requires forcing conditions. Solvent-free (neat) heating at 150 °C or microwave irradiation in NMP/DMSO is necessary. However, prolonged heating often leads to tar formation. For reliable yields, abandon SNAr and utilize the optimized Buchwald-Hartwig protocol provided below.

Issue 3: The Reductive Amination Route (Kinetic Mismatches)

Q: I tried synthesizing this compound via reductive amination of 2-aminopyridine and 1,2-diphenylethanone (deoxybenzoin) using NaBH(OAc)3, but I only isolated 1,2-diphenylethanol. What went wrong?

A: This is a classic kinetic mismatch. 2-Aminopyridine is a remarkably poor nucleophile because its nitrogen lone pair is delocalized into the aromatic pyridine ring. Consequently, the formation of the intermediate imine is exceptionally slow. If the reducing agent (NaBH(OAc)3) is present from the beginning, it will reduce the ketone directly to the corresponding alcohol (1,2-diphenylethanol) much faster than the imine can form.

The Fix: You must pre-form the imine. Use Titanium(IV) isopropoxide (Ti(OiPr)4) as both a Lewis acid and a water scavenger to drive imine formation to completion before adding the reducing agent.

Part 3: Quantitative Route Comparison

To make an informed decision on your synthetic strategy, review the comparative data below. The Buchwald-Hartwig amination is the only route that provides scalable, high-yielding access to this specific sterically hindered target.

Synthetic RouteTypical YieldPrimary ByproductsKey Activation ParameterScalability
Buchwald-Hartwig 75–90% Pd Black, Dehalogenated PyridineLigand Steric Bulk (XPhos)Excellent
SNAr (Thermal) 10–30%Tar, Pyridone (Hydrolysis)Temperature (>150 °C)Poor
Reductive Amination 40–60%1,2-DiphenylethanolLewis Acid (Ti(OiPr)4)Moderate

Part 4: Self-Validating Buchwald-Hartwig Protocol

This protocol is engineered as a self-validating system . It includes specific visual and analytical checkpoints so you can verify the mechanistic integrity of the reaction in real-time.

Reagents:

  • 2-Bromopyridine (1.0 equiv, 1.0 mmol)

  • 1,2-Diphenylethylamine (1.2 equiv, 1.2 mmol)

  • Pd2(dba)3 (2.0 mol% Pd)

  • XPhos (8.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv, 1.4 mmol)

  • Anhydrous Toluene (5.0 mL, 0.2 M)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Visual Checkpoint):

    • Action: In an oven-dried, argon-purged Schlenk flask, combine Pd2(dba)3 and XPhos in 2.0 mL of anhydrous toluene. Stir at 40 °C for 15 minutes.

    • Causality: A 1:4 Pd-to-ligand ratio ensures complete saturation of the Pd coordination sphere, preventing pyridine poisoning[1].

    • Validation: The solution must transition from a dark purple/red suspension to a homogenous deep red/burgundy solution. If it remains cloudy or turns black, moisture/oxygen has compromised the catalyst. Abort and restart.

  • Substrate Addition:

    • Action: Cool the catalyst mixture to room temperature. Add 2-bromopyridine and 1,2-diphenylethylamine dissolved in 3.0 mL of toluene.

    • Causality: A slight excess of the bulky amine compensates for any trace volatility and ensures complete consumption of the halide.

  • Base Addition & Heating (Visual & Analytical Checkpoint):

    • Action: Add NaOtBu in one portion. Seal the flask and heat to 90 °C.

    • Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the coordinated amine, facilitating the critical reductive elimination step.

    • Validation: After 30 minutes at 90 °C, the reaction should turn a golden-brown color. A silver/black mirror on the flask indicates catalyst death. Pull a 10 μ L aliquot, quench in MeCN, and run an LCMS. At 1 hour, you should observe >50% conversion to the product ( m/z [M+H]+ = 275.1).

  • Workup:

    • Action: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

References

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Design, Synthesis, and Biological Evaluation of Novel Tri- and Tetrasubstituted Imidazoles as Highly Potent and Specific ATP-Mimetic Inhibitors of p38 MAP Kinase. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-(1,2-Diphenylethylamino)-pyridine Catalysis

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals utilizing 2-(1,2-diphenylethylamino)-pyridine and its metal complexes in catalytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals utilizing 2-(1,2-diphenylethylamino)-pyridine and its metal complexes in catalytic reactions. Temperature is a critical parameter that dictates not only the rate of a reaction but also its selectivity and overall efficiency. This document provides a structured approach to optimizing this variable, complete with troubleshooting advice and detailed protocols to ensure reproducible, high-fidelity results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the role of temperature in catalysis involving 2-(1,2-diphenylethylamino)-pyridine, a chiral ligand frequently employed in asymmetric synthesis.

Q1: Why is reaction temperature such a critical parameter to optimize for this catalytic system?

A: Temperature is a double-edged sword in catalysis. According to the Arrhenius equation, increasing temperature generally provides the necessary kinetic energy to reactant molecules, allowing them to overcome the activation energy barrier more frequently and thus increasing the reaction rate.[1][2] However, for complex catalytic systems, especially in asymmetric synthesis where selectivity is paramount, temperature has several other profound effects:

  • Catalyst Activity vs. Stability: While higher temperatures boost reaction rates, they can also accelerate catalyst deactivation pathways.[1][3] This can involve thermal decomposition of the ligand, degradation of the metal-ligand complex, or sintering of the metal center into an inactive state (e.g., palladium black).[4]

  • Selectivity: In asymmetric catalysis, the desired product is formed through a lower-energy transition state. Increasing the temperature can provide enough energy to overcome the barrier for higher-energy transition states, leading to the formation of undesired stereoisomers and a decrease in enantiomeric excess (ee).[5][6]

  • Byproduct Formation: Elevated temperatures can enable side reactions that may not occur at lower temperatures, leading to a more complex product mixture and reduced yield of the desired compound.[2]

Therefore, optimization is a balancing act to find the "sweet spot" that maximizes the rate of the desired transformation while minimizing catalyst degradation and the formation of unwanted products.[3][7]

Q2: What is a reasonable starting temperature for a reaction using a 2-(1,2-diphenylethylamino)-pyridine-based catalyst?

A: A prudent starting point for a novel reaction is typically room temperature (approx. 20-25 °C). This is often a good compromise that allows for a reasonable reaction rate without aggressively promoting catalyst decomposition or side reactions. If the reaction is sluggish, the temperature can be incrementally increased. Conversely, if poor selectivity is observed, lowering the temperature (e.g., to 0 °C or below) is a standard strategy to enhance stereocontrol.[5]

Q3: How significantly can temperature impact the enantioselectivity (ee) of my reaction?

A: The impact can be dramatic. Enantioselectivity arises from the energy difference (ΔΔG‡) between the transition states leading to the two enantiomers. This difference is often small, on the order of a few kcal/mol. Because thermal energy (kT) can overcome this small barrier, lower temperatures are generally favored for higher enantioselectivity.[5] It is not uncommon to see a reaction that provides a racemic or poorly selective mixture at 80 °C give >95% ee at -20 °C.[6] In some cases, temperature can even invert which enantiomer is preferentially formed.[6]

Q4: My reaction solution turned from a clear color to dark brown or black at a higher temperature. What does this indicate?

A: This is often a visual indicator of catalyst decomposition, particularly with transition metal catalysts like palladium or rhodium.[4] The formation of finely divided, insoluble metal particles (e.g., palladium black) from a homogeneous catalyst complex is a common deactivation pathway.[4] This signifies that the temperature is likely too high for the catalyst's stability under the current reaction conditions.

Section 2: Troubleshooting Guide

This guide uses a problem-and-solution format to address specific issues encountered during experimentation.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Conversion 1. Insufficient Thermal Energy: The reaction may have a high activation barrier that is not being overcome at the current temperature. 2. Catalyst Deactivation: The temperature may be too high, leading to rapid catalyst decomposition.[8] 3. Catalyst Poisoning: The pyridine nitrogen itself can sometimes act as a poison to the metal center, an effect that can be temperature-dependent.[4][9]1. Incrementally Increase Temperature: Raise the temperature in 10-20 °C intervals (e.g., from 25 °C to 40 °C, then 60 °C). Monitor the reaction closely by TLC or GC/LC-MS to see if conversion improves. 2. Run at Lower Temperature for Longer: If you suspect deactivation at higher temperatures (e.g., you see initial conversion that then stalls), try running the reaction at a lower temperature for an extended period. 3. Check Catalyst Stability: Before concluding the temperature is too low, confirm the catalyst is active under milder conditions where it is known to be stable.
Poor Enantioselectivity (Low ee) 1. Excessive Thermal Energy: The reaction temperature is high enough to allow reactants to pass through both the desired and undesired stereochemical transition states, eroding selectivity.[5] 2. Fluxional Catalyst Structure: At higher temperatures, the chiral ligand may have more conformational flexibility, leading to a less well-defined chiral pocket and reduced stereocontrol.1. Decrease Reaction Temperature: This is the most effective and common strategy. Screen temperatures systematically downwards (e.g., 25 °C, 0 °C, -20 °C, -40 °C). Lower temperatures favor the lowest energy pathway, typically enhancing enantioselectivity.[5][6] 2. Solvent Screening: The solvent can influence the catalyst's structure and stability. A change in solvent may allow for higher selectivity at a given temperature.[6]
Formation of Byproducts 1. Temperature-Activated Side Reactions: The activation energy for a side reaction is being met at the current operating temperature.[2] 2. Product Degradation: The desired product, once formed, may be unstable at the reaction temperature and degrade over time.1. Lower the Temperature: This will disproportionately slow down higher-activation-energy side reactions compared to the desired lower-activation-energy pathway. 2. Monitor Reaction Profile: Take aliquots over time. If you see the desired product form and then its concentration decreases while a byproduct increases, it suggests product instability. In this case, run the reaction at a lower temperature or for a shorter duration.
Inconsistent Results (Batch-to-Batch Variability) 1. Poor Temperature Control: Inconsistent heat transfer across the reaction vessel or from the heating mantle can lead to "hot spots" where the local temperature is much higher than the setpoint. 2. Variability in Heating/Cooling Ramps: The rate at which the reaction reaches the set temperature can sometimes influence catalyst activation or stability.1. Use a Controlled Heating System: Employ a temperature-controlled oil bath or a jacketed reactor system for uniform heating. For small-scale screens, an aluminum reaction block on a stirring hotplate provides excellent heat distribution.[10] 2. Standardize Protocols: Ensure that the procedure for heating and cooling reactions is consistent for every experiment.[11]

Section 3: Experimental Protocols

Protocol 1: Systematic Temperature Screening for Reaction Optimization

This protocol outlines a method for efficiently determining the optimal reaction temperature using a parallel reaction block.

Objective: To identify the temperature that provides the best balance of reaction rate, yield, and selectivity.

Methodology:

  • Preparation: In an inert atmosphere glovebox, prepare a stock solution containing the substrate, reagents, and solvent. Prepare a separate stock solution for the catalyst and the 2-(1,2-diphenylethylamino)-pyridine ligand. This ensures that each reaction receives an identical concentration of components.

  • Reaction Setup:

    • To each of five labeled reaction vials (e.g., V1-V5) with stir bars, add the catalyst/ligand stock solution.

    • Add the substrate/reagent stock solution to each vial.

    • Seal the vials securely with screw caps containing a PTFE septum.

  • Execution:

    • Place the vials in a multi-well aluminum reaction block on a magnetic stirrer hotplate.

    • Set the temperature for each vial's position or run the block at a single temperature. A typical screening range could be:

      • V1: 20 °C (Room Temperature)

      • V2: 40 °C

      • V3: 60 °C

      • V4: 80 °C

      • V5: 100 °C

    • Allow the reactions to stir for a predetermined time (e.g., 12 hours).

  • Analysis:

    • After the allotted time, cool all reactions to room temperature.

    • Quench the reactions appropriately (e.g., with a saturated aqueous solution).

    • Take a small, accurately measured aliquot from each vial, dilute it, and add an internal standard.

    • Analyze the aliquots by a suitable chromatographic method (e.g., GC or HPLC) to determine the percent conversion of the starting material and the yield of the product.

    • For asymmetric reactions, analyze the product by chiral HPLC or SFC to determine the enantiomeric excess (ee).

  • Interpretation:

    • Organize the data in a table to compare conversion, yield, and selectivity (ee) at each temperature.

    • Identify the temperature that gives the highest yield of the desired product with the highest selectivity. If high conversion is only achieved at temperatures that compromise selectivity, a subsequent screen at lower temperatures (e.g., 0 °C, -10 °C, -20 °C) is warranted.

Protocol 2: Assessing Catalyst Thermal Stability

Objective: To determine the temperature tolerance of the catalytic complex under reaction conditions.

Methodology:

  • Setup: Prepare a reaction mixture as described in Protocol 1, but at a larger scale (e.g., 5-10 mL) in a round-bottom flask equipped with a stir bar and reflux condenser.

  • Execution:

    • Place the flask in a temperature-controlled oil bath set to a temperature identified as potentially optimal or slightly above (e.g., 80 °C).

    • Begin stirring and immediately take a "time zero" sample.

    • Take subsequent samples at regular intervals (e.g., every 30 minutes for 4 hours).

  • Analysis:

    • Analyze each sample for product formation.

    • Plot the concentration of the product versus time.

  • Interpretation:

    • Linear Increase: If the product concentration increases linearly over time, the catalyst is likely stable at that temperature for the duration of the experiment.

    • Plateau or Decrease: If the reaction rate slows significantly or stops (plateaus) after an initial period of activity, it suggests catalyst deactivation or decomposition at that temperature.

Section 4: Data Interpretation and Workflow

Example Data: Temperature Screening Results

The following table illustrates hypothetical results from a temperature screening experiment as described in Protocol 1.

EntryTemperature (°C)Time (h)Conversion (%)Yield (%)Enantiomeric Excess (ee, %)
12024353395
24012787592
3606999184
4804>998570
51004>997255

Analysis: In this example, 60 °C provides the best overall result, with high yield in a reasonable time and good enantioselectivity. While 80 °C and 100 °C are faster, they lead to a significant drop in both yield (suggesting byproduct formation) and enantioselectivity. The 40 °C condition offers slightly better selectivity but at the cost of a much longer reaction time and lower conversion.

Workflow for Temperature Optimization

The following diagram outlines the logical process for troubleshooting and optimizing reaction temperature.

G cluster_start Phase 1: Initial Screening cluster_analysis Phase 2: Analysis & Decision cluster_optimization Phase 3: Optimization Paths start Run initial reaction at Room Temp (20-25°C) result Analyze Yield & Selectivity (ee) start->result good_yield Good Yield & Selectivity? (>80% Yield, >90% ee) result->good_yield Meets Target low_conv_node Low Conversion / Slow Rate result->low_conv_node <50% Conversion low_ee_node Low Selectivity (ee) result->low_ee_node <80% ee mod_ee_node Good Yield, Moderate Selectivity result->mod_ee_node Acceptable Conv, Moderate ee good_yield->mod_ee_node No optimal Optimal Temperature Identified good_yield->optimal Yes increase_temp Incrementally increase temp (e.g., 40°C, 60°C) low_conv_node->increase_temp check_byproducts Re-analyze for byproducts and catalyst stability increase_temp->check_byproducts check_byproducts->good_yield Success check_byproducts->low_ee_node Selectivity Drops decrease_temp Systematically decrease temp (e.g., 0°C, -20°C) low_ee_node->decrease_temp decrease_temp->optimal mod_ee_node->decrease_temp

Caption: A decision-making workflow for optimizing reaction temperature.

References

  • Journal of Chemistry. (2024). Impact of Temperature on Reaction Rate in Catalytic Reactions. AJPO Journals. [Link]

  • Slideshare. (n.d.). Troubleshooting of Catalytic Reactors. [Link]

  • Sustainability. (n.d.). Catalytic Reaction Optimization. [Link]

  • Accounts of Chemical Research. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. ACS Publications. [Link]

  • AJPO Journals. (2024). Impact of Temperature on Reaction Rate in Catalytic Reactions. [Link]

  • ResearchGate. (2024). Impact of Temperature on Reaction Rate in Catalytic Reactions. [Link]

  • TA Instruments. (2022). Optimization of Catalytic Reactions by High-Pressure TGA. [Link]

  • Little Garage. (2025). Troubleshooting Guide: How to Diagnose a Bad Catalytic Converter. [Link]

  • PMC. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

  • How to Discuss. (2026). How to Enhance Catalytic Activity Using Temperature Programmed Reduction. [Link]

  • Walsh Medical Media. (n.d.). Design and Optimization of Catalytic Processes for Efficient and Scalable Chemical Reactions. [Link]

  • OSTI.GOV. (1985). Troubleshooting catalytic reforming units (Conference). [Link]

  • Beilstein Journals. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]

  • Dummies.com. (2021). How to Troubleshoot Catalytic Converters. [Link]

  • MDPI. (2025). Bulky Ligand-Induced Hindrance in Photocatalytic CO2 Reduction over Various Tris(bipyridine)cobalt(II) Chloride Complexes. [Link]

  • ResearchGate. (n.d.). Catalyst performance evaluation experimental protocols. [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Catalyst Deactivation in 2-(1,2-Diphenylethylamino)-pyridine Mediated Reactions

Welcome to the Technical Support Center for researchers, chemists, and process development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address catalyst...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, chemists, and process development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address catalyst deactivation and poisoning in reactions mediated by catalysts containing the 2-(1,2-diphenylethylamino)-pyridine ligand and its analogs. These catalyst systems, often employed in asymmetric synthesis, are powerful but can be susceptible to various deactivation pathways that lead to reduced activity, low conversion, and loss of enantioselectivity.

This document is structured to provide a logical flow from understanding the fundamental mechanisms of deactivation to practical, actionable troubleshooting protocols.

Section 1: Understanding the Sources of Catalyst Deactivation

Catalysts utilizing 2-(1,2-diphenylethylamino)-pyridine as a chiral ligand are typically sophisticated transition metal complexes, often with Ruthenium(II), prized for their performance in asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH). Deactivation can stem from factors intrinsic to the catalyst's structure or from extrinsic impurities.

Intrinsic Catalyst Instability

Even in a perfectly pure system, the catalyst complex itself can undergo transformations that lead to inactive species.

  • Ligand Dissociation: In many half-sandwich complexes (e.g., Noyori-type catalysts), the arene ligand can dissociate from the metal center. This process is often a key step toward forming inactive, bridged-dimeric metal species which may further aggregate into nanoparticles.[1]

  • "Flyover" Dimerization: For some coordination complexes, particularly those with pyridine-diimine scaffolds, a deactivation pathway involving the formation of a "flyover" dimer has been identified, where two catalyst molecules react to form a stable, inactive dimeric complex.[1][2][3] This can be a significant issue when the concentration of the catalyst is high.

  • Ligand Degradation: The chiral ligand itself can be susceptible to degradation under certain reaction conditions, such as hydrolysis or reaction with other components in the mixture, leading to the breakdown of the active catalytic species.[4]

Extrinsic Catalyst Poisoning

Catalyst poisoning occurs when a substance present in the reaction mixture binds to the catalyst's active site, blocking it from participating in the catalytic cycle.[4][5]

  • Substrate/Product Inhibition: The most common form of poisoning in these systems involves the strong coordination of Lewis basic nitrogen or sulfur atoms present in the substrate or the product to the metal center. The lone pair of electrons on a pyridine ring, for example, can bind tightly to the metal, preventing the substrate from accessing the active site.[4][6] Reactions that start efficiently but then slow down or stop completely are often indicative of product inhibition.[4]

  • Impurities in Reagents and Solvents: Trace impurities in starting materials, solvents, or gases can be potent catalyst poisons. Common culprits include:

    • Sulfur Compounds: Thiols, thioethers, and other sulfur-containing molecules are notorious poisons for many transition metal catalysts.[5]

    • Other Nitrogen Heterocycles: Unwanted pyridine-like impurities can compete for the catalyst's active site.[4]

    • Water and Oxygen: While some reactions are robust, exposure to water or oxygen can lead to the formation of inactive metal oxides or hydroxides, especially during catalyst pre-activation or handling.[5][7]

    • Halides: Halogenated compounds can act as potent poisons for many metal-based catalysts.[8]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a question-and-answer format, providing a direct line to solving common problems.

Issue 1: The reaction is sluggish or shows no conversion from the start.

  • Question: I've set up my reaction according to the literature, but the conversion is extremely low or non-existent. What should I check first?

  • Answer: This often points to a fundamentally inactive catalyst or severe poisoning from the outset.

    • Verify Catalyst Pre-activation: Many of these catalytic systems require an in-situ activation step, often involving a base (like KOtBu) to generate the active hydride species from a more stable pre-catalyst.[9] Ensure that the base is fresh, of high purity, and added correctly as per the protocol.

    • Check Reagent and Solvent Purity: The most likely culprit is a poison in one of your starting materials or the solvent.[4] Trace amounts of sulfur or water can completely shut down the reaction. See Protocol 1 for a systematic approach to identifying the contaminated component.

    • Inert Atmosphere: Confirm that your reaction was set up under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the catalyst, particularly during the activation phase.[7]

    • Catalyst Batch: If you have access to a different batch or lot of the catalyst or pre-catalyst, running the reaction with the new batch can quickly determine if your original catalyst was faulty.

Issue 2: The reaction starts well but stops before reaching full conversion.

  • Question: My reaction proceeds nicely to about 50-60% conversion and then the rate drops to almost zero. What is happening?

  • Answer: This is a classic symptom of catalyst deactivation during the reaction, most commonly due to product inhibition or the formation of an inactive catalyst species over time.

    • Product Inhibition: If your product contains a Lewis basic site (like a pyridine ring), it can bind to the catalyst more strongly than the starting material as its concentration increases, effectively poisoning the catalyst.[4] To test for this, you can run the reaction and intentionally add a small amount (e.g., 20 mol%) of the final product at the beginning. If the initial reaction rate is significantly slower than your standard reaction, product inhibition is a likely cause.

    • Catalyst Instability: The catalyst may simply be unstable under the reaction conditions over longer periods, leading to gradual decomposition.[1] Consider if elevated temperatures or prolonged reaction times are causing ligand dissociation or dimerization.

    • Impurity Generation: A side reaction could be generating a poison in situ. Analyze an aliquot of the stalled reaction mixture by GC-MS or LC-MS to look for unexpected byproducts that might have poisoning capabilities.

Issue 3: The enantioselectivity (ee) of my reaction is poor or inconsistent.

  • Question: I am getting the desired product, but the enantiomeric excess is much lower than reported in the literature. Why would this happen?

  • Answer: Poor enantioselectivity can arise from several factors, often related to the integrity of the chiral catalyst or the presence of competing reaction pathways.

    • Catalyst Decomposition: If the primary chiral catalyst is deactivating, a non-stereoselective background reaction or a reaction catalyzed by a decomposed, achiral species (like metal nanoparticles) might be occurring.[1] A drop in ee over the course of the reaction is a strong indicator of this.[10]

    • Incorrect Catalyst Activation: The precise geometry of the active catalyst is crucial for stereocontrol. Improper activation could lead to the formation of a different, less selective catalytic species. Re-verify your activation procedure.

    • Reaction Temperature: Asymmetric reactions are often highly sensitive to temperature. Running the reaction at a higher temperature than specified can erode enantioselectivity by allowing the reaction to proceed through higher-energy transition states that are less stereodifferentiating.

    • Presence of Water or Protic Solvents: In some systems, the presence of protic impurities can interfere with the key interactions between the catalyst and substrate that control stereoselectivity.[11][12] Ensure you are using anhydrous solvents if the protocol demands it.

Troubleshooting Flowchart

The following diagram outlines a systematic workflow for diagnosing catalyst deactivation issues.

G A Problem Observed: Low Conversion / Low ee B Is the reaction starting at all? A->B C NO: Initial Inactivity B->C No D YES: Deactivation During Reaction B->D Yes E 1. Verify Catalyst Activation (Base, Temp, Time) 2. Check Inert Atmosphere 3. Run Control with New Catalyst Batch C->E I Check for Impurities (See Protocol 1) C->I F Does reaction start but then stop? D->F J Is ee consistently low? D->J N Problem Solved? E->N G Test for Product Inhibition (Spike product at t=0) F->G Yes H Analyze for Catalyst Degradation (NMR, Color Change) F->H Yes G->N H->N I->N K Verify Reaction Temperature J->K Yes L Check Solvent Purity (especially for H2O) J->L Yes M Consider Catalyst Decomposition to Achiral Species J->M Yes K->N L->N M->N

Caption: A flowchart for diagnosing and addressing catalyst deactivation.

Section 3: Preventative Measures and Optimization

Proactive steps can significantly reduce the likelihood of encountering catalyst poisoning and deactivation.

  • High-Purity Reagents: Always use high-purity, recently purchased solvents and reagents. If impurities are suspected, purify starting materials via distillation, recrystallization, or column chromatography.

  • Feedstock Purification: For industrial applications, passing feedstocks through a guard bed of activated carbon or alumina can remove many common poisons before they reach the reactor.[13]

  • Ligand Modification: If product or substrate inhibition is a persistent issue, consider modifying the ligand structure. Introducing bulky substituents near the coordinating nitrogen atom on the substrate/product can sterically hinder its ability to bind to the metal center.[4]

  • Optimize Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can prevent deactivation pathways that are bimolecular with respect to the catalyst, such as dimer formation.[2] Conversely, if facing a trace poison, a slightly higher catalyst loading might be sufficient to overcome the initial loss.[6]

  • Solvent Choice: The choice of solvent can impact catalyst stability. Protic solvents like methanol or ethanol can sometimes stabilize catalytic intermediates or, conversely, promote ligand dissociation in other cases.[11][14] If deactivation is an issue, screening alternative solvents is a valid strategy.

Quantitative Impact of Poisons

The effect of poisons is highly dependent on the catalyst system and the nature of the poison. The following table provides a conceptual overview of common poisons and their typical impact.

Poison TypeCommon ExamplesTypical Concentration for Severe PoisoningMechanism of ActionReversibility
Sulfur Compounds Thiols, H₂S, ThiophenesLow ppm to ppbStrong chemisorption on metal sitesOften Irreversible
Nitrogen Heterocycles Pyridine, Quinolineppm to mol%Competitive inhibition, strong coordinationReversible to Irreversible
Halides Chlorinated solventsppm rangeFormation of stable metal halidesIrreversible
Water/Oxygen Moisture in solvents/airVaries greatlyOxidation of metal centerOften Irreversible
Heavy Metals Lead, Mercury, Arsenicppm to ppbAlloying or blocking active sitesIrreversible

Section 4: Experimental Protocols

Protocol 1: Systematic Identification of a Poisoned Reagent/Solvent

Objective: To identify which component of the reaction mixture contains an impurity that is poisoning the catalyst.

Methodology: This protocol involves running a series of small-scale control experiments, systematically substituting each component with a fresh, high-purity source.

Materials:

  • Standard reaction apparatus (e.g., Schlenk flasks)

  • Inert atmosphere source (Argon or Nitrogen)

  • Catalyst pre-cursor and activating base

  • Substrate A (from potentially contaminated batch)

  • Reagent B (from potentially contaminated batch)

  • Solvent (from potentially contaminated batch)

  • High-purity Substrate A (new or purified)

  • High-purity Reagent B (new or purified)

  • High-purity, anhydrous Solvent (from a new, sealed bottle)

  • Analytical equipment (GC, HPLC, or NMR)

Procedure:

  • Baseline Reaction (All Suspect Reagents): Set up the reaction on a small scale (e.g., 0.1 mmol) exactly as you did in the failed experiment. Monitor for conversion after a set time (e.g., 1 hour). This is your negative control.

  • Solvent Swap: Repeat the reaction, but substitute your standard solvent with the high-purity, anhydrous solvent. Use the original Substrate A and Reagent B.

  • Substrate Swap: Repeat the reaction, but substitute your standard Substrate A with the high-purity Substrate A. Use the original solvent and Reagent B.

  • Reagent Swap: Repeat the reaction, but substitute your standard Reagent B with the high-purity Reagent B. Use the original solvent and Substrate A.

  • Positive Control (All High-Purity Reagents): Set up the reaction using only the high-purity solvent, Substrate A, and Reagent B. This should give the expected literature result.

Data Analysis: Compare the conversion of reactions 2, 3, and 4 to your baseline (1) and positive control (5). If, for example, the "Solvent Swap" reaction (2) proceeds with high conversion while the others fail, it strongly indicates your original solvent was contaminated.

G cluster_0 Systematic Reagent Swap Protocol cluster_1 Analysis A Baseline Reaction (All Suspect Reagents) F Compare Conversions A->F B Solvent Swap (High-Purity Solvent) B->F C Substrate Swap (High-Purity Substrate) C->F D Reagent Swap (High-Purity Reagent) D->F E Positive Control (All High-Purity) E->F G Identify Component Whose Replacement Restores Activity F->G

Caption: Workflow for identifying a contaminated reaction component.

Protocol 2: Catalyst Regeneration (Conceptual)

Objective: To restore the activity of a homogeneous catalyst that has been deactivated by a reversible poison.

Disclaimer: Regeneration of homogeneous catalysts is often difficult and case-specific. Unlike heterogeneous catalysts, they cannot simply be washed and filtered. The following is a conceptual approach for poisons that can be removed by altering chemical equilibrium. This is an advanced procedure and may not be successful.

Potential Scenario: A reaction is inhibited by a coordinating product or impurity (e.g., a pyridine). Adding a protic acid can protonate the poison, preventing it from coordinating to the metal center.

Procedure (Conceptual):

  • Reaction Stoppage: Once the reaction has stalled due to suspected poisoning, take an aliquot for analysis to confirm the conversion.

  • Acidification: Carefully add a stoichiometric amount of a weak acid (e.g., acetic acid) relative to the suspected poison. The goal is to protonate the Lewis basic poison without degrading the catalyst.

  • Re-initiation: Monitor the reaction to see if catalytic turnover resumes. A sudden increase in conversion suggests the poison has been successfully displaced from the catalyst's active site.

  • Caution: This approach is highly experimental. The acid can also potentially react with the catalyst or other components. A small-scale test is essential.

Note on Irreversible Poisoning: For catalysts deactivated by irreversible poisons like sulfur or heavy metals, regeneration is typically not feasible for homogeneous systems, and the catalyst is considered spent.[13]

Section 5: References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. BenchChem.

  • Gagnon, A., & Fogg, D. E. (2009). Salicylaldimine Ruthenium Alkylidene Complexes: Metathesis Catalysts Tuned for Protic Solvents. PMC. [Link]

  • Grasa, G. A., et al. (2017). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. MDPI. [Link]

  • Sinopec. (2025). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. [Link]

  • Zhang, T., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. Princeton University. [Link]

  • Noyori, R., et al. (2001). Metal−Ligand Bifunctional Catalysis: A Nonclassical Mechanism for Asymmetric Hydrogen Transfer between Alcohols and Carbonyl Compounds. Wikipedia. [Link]

  • TKA-9, et al. (Date N/A). Synthesis, Cytostatic and Antiviral Activity of Some Ruthenium (II) Complexes. Source N/A.

  • Catalytic TOs. (2025). Catalyst-Regeneration Methods for Catalytic TOs: Ensuring Cleaner Air. [Link]

  • ChemCatBio. (2023). Three Sources of Catalyst Deactivation and How To Mitigate Them. [Link]

  • PR-179-20200-R01. (2021). Improved Catalyst Regeneration Process to Increase Poison Removal. [Link]

  • Zhang, T., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. PubMed. [Link]

  • Source N/A. (Date N/A). The co-ordination chemistry of 2-(diphenyIphosphinoamino)pyridine 1. Request PDF.

  • ChemRxiv. (2025). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. [Link]

  • MDPI. (2019). Catalysts Deactivation, Poisoning and Regeneration. [Link]

  • Wikipedia. (Date N/A). Transition metal pyridine complexes. [Link]

  • Dalton Transactions (RSC Publishing). (Date N/A). New ruthenium(ii) complexes with quinone diimine and substituted bipyridine as inert ligands: synthesis, characterization, mechanism of action, DNA/HSA binding affinity and cytotoxic activity.

  • PatSnap Eureka. (2025). Troubleshooting low catalyst activity in reforming units. [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]

  • MDPI. (2024). Heteroleptic Complexes of Ruthenium Nitrosyl with Pyridine and Bypiridine—Synthesis and Photoisomerization. [Link]

  • Journal of the American Chemical Society - ACS Publications. (2025). Selective Chiral Diamine-bisoxazoline Iron(II) Catalysts for Pyrrolidine Formation via Intramolecular C(sp3)–H Amination of Aliphatic Azides.

  • PMC. (Date N/A). Synthesis and Characterization of Half-Sandwich Ruthenium(II) Complexes Containing Benzimidazole Moiety. [Link]

  • MDPI. (2017). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. [Link]

  • PMC. (2025). Unlocking the Continuous Flow Asymmetric Hydrogenation of Olefins Through the Development of a Non‐Deactivating Immobilized Iridium Catalyst. [Link]

  • PubMed. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. [Link]

  • ACS Sustainable Chemistry & Engineering. (2020). Productivity Leap in the Homogeneous Ruthenium-Catalyzed Alcohol Amination through Catalyst Recycling Avoiding Volatile Organic Solvents.

  • DigitalCommons@UMaine. (Date N/A). Solvent Effects in Phenol Hydrogenation on a Supported Ruthenium Catalyst.

  • Frontiers. (2022). Solvent Effect on Product Distribution in the Aerobic Autoxidation of 2-Ethylhexanal: Critical Role of Polarity. [Link]

  • IntechOpen. (2023). Catalysis with Ruthenium for Sustainable Carbon Cycles. [Link]

Sources

Optimization

Improving enantiomeric excess (ee) in 2-(1,2-Diphenylethylamino)-pyridine reactions

Focus: 2-(1,2-Diphenylethylamino)-pyridine and related DPEN-based transition metal complexes. Welcome to the Technical Support Center for asymmetric catalysis.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Focus: 2-(1,2-Diphenylethylamino)-pyridine and related DPEN-based transition metal complexes.

Welcome to the Technical Support Center for asymmetric catalysis. This guide is designed for researchers and drug development professionals working with 2-(1,2-Diphenylethylamino)-pyridine —a privileged chiral ligand that merges the rigid steric environment of 1,2-diphenylethylenediamine (DPEN) with the hemilabile coordination of a pyridine ring. When complexed with transition metals like Ruthenium (Ru) or Iridium (Ir), this system is highly effective for asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH)[1].

Below, you will find mechanistic insights, quantitative optimization matrices, and self-validating protocols to troubleshoot and maximize your enantiomeric excess (ee).

Mechanistic Causality of Enantioselection

To troubleshoot ee, you must first understand the causality of the enantiodetermining step. The DPEN-pyridine ligand operates via a bifunctional outer-sphere mechanism (often referred to as Noyori-type catalysis). The metal center delivers a hydride, while the amine (NH) group of the ligand simultaneously donates a proton to the substrate's oxygen/nitrogen atom.

This creates a highly structured, six-membered pericyclic transition state. The two bulky phenyl rings on the DPEN backbone act as a "steric wall," forcing the prochiral substrate to adopt a specific facial orientation[2]. Any variable that disrupts this delicate hydrogen-bonding network—such as competing protic solvents, excessive thermal energy, or ligand dissociation—will collapse the facial selectivity and degrade the ee.

Pathway A 18e- Precatalyst (M-DPEN-Pyridine) B 16e- Metal-Amide (Active Catalyst) A->B Base (-HCl) C 18e- Metal-Hydride (H2 or iPrOH Activation) B->C Hydride Source D Chiral Transition State (Outer-Sphere H-Bonding) C->D Prochiral Substrate E Enantioenriched Product + Regenerated 16e- Species D->E Enantiodetermining Step E->B Catalytic Turnover

Figure 1: Outer-sphere catalytic cycle of DPEN-pyridine metal complexes.

Quantitative Parameter Analysis

Optimizing ee requires tuning the thermodynamic and kinetic environment of the reaction. The table below summarizes the empirical impact of key reaction parameters on the enantiomeric excess when using DPEN-pyridine catalysts.

Table 1: Empirical Optimization Matrix for DPEN-Pyridine Catalyzed Reductions

ParameterSub-Optimal ConditionOptimized ConditionTypical Δee (%)Mechanistic Rationale
Solvent Methanol / EthanolDichloromethane (DCM)+10% to +15%Bulk protic solvents competitively hydrogen-bond with the substrate, bypassing the chiral ligand's proton-delivery mechanism.
Temperature 25 °C (Room Temp)-10 °C to 0 °C+5% to +12%Lower thermal energy restricts the conformational flexibility of the DPEN phenyl rings, rigidifying the chiral pocket.
Base Additive K₂CO₃ (Weak Base)KOtBu (Strong Base)+15% to +20%Strong alkoxides ensure quantitative generation of the active 16e- metal-amide. Unactivated complexes catalyze racemic background reactions.
Conversion >99% (Overnight)85-90% (Kinetic)+2% to +5%Halting the reaction prevents product re-oxidation and subsequent non-selective re-reduction (thermodynamic equilibration).

Self-Validating Protocol: Optimizing Reaction Workflows

To ensure trustworthiness in your results, every optimization attempt must be self-validating. Follow this step-by-step methodology to isolate the root cause of low ee in your DPEN-pyridine workflows.

Step 1: Analytical Baseline Validation

  • Action: Synthesize the racemic product using an achiral catalyst (e.g., Ru/ethylenediamine). Run chiral HPLC/SFC to ensure baseline resolution ( Rs​>1.5 ) of the enantiomers.

  • Causality: You cannot optimize what you cannot accurately measure. This step validates your analytical method and prevents false ee readings caused by peak overlap or column overloading.

Step 2: Precatalyst Activation

  • Action: In a glovebox, dissolve the M-DPEN-pyridine precatalyst in an anhydrous, degassed aprotic solvent. Add exactly 1.1 equivalents of KOtBu relative to the metal.

  • Causality: Complete deprotonation of the amine is required to form the active 16-electron metal-amide species[1]. Incomplete activation leaves Lewis-acidic metal centers that catalyze background racemic reduction.

Step 3: Hydride Source Introduction

  • Action: Add the hydride donor (e.g., H₂ gas for AH, or a 5:2 formic acid/triethylamine azeotrope for ATH). Stir for 15 minutes to allow the 18-electron metal-hydride to fully form.

Step 4: Substrate Addition & Temperature Control

  • Action: Cool the mixture to the optimized temperature (e.g., 0 °C) before adding the prochiral substrate.

  • Causality: Adding the substrate at room temperature before cooling initiates the reaction at a higher thermal state, permanently degrading the bulk ee of the final product mixture.

Step 5: Kinetic Quenching (Self-Validation of Stability)

  • Action: Quench the reaction at 85-90% conversion by exposing it to air and adding aqueous NH₄Cl.

  • Causality: Transfer hydrogenation is reversible. Prolonged reaction times at full conversion can lead to reversible hydride transfer, degrading the ee via thermodynamic equilibration. Quenching kinetically validates the true selectivity of the forward reaction.

Frequently Asked Questions (FAQs)

Q: My reaction yields high conversion but near-zero ee. What is the most likely failure point? A: This is the classic signature of an "uncatalyzed" or "achiral" background reaction. The most common cause is ligand dissociation. The pyridine moiety in 2-(1,2-diphenylethylamino)-pyridine is hemilabile. If the reaction is run at too high a temperature, or in the presence of strongly coordinating impurities (like trace DMSO or acetonitrile in your solvent), the chiral ligand can be displaced. This leaves a highly active but achiral metal center that rapidly reduces the substrate with zero stereocontrol.

Q: How does the steric bulk of my substrate affect the enantiomeric excess with this specific ligand? A: The DPEN backbone provides a rigid steric wall via its two phenyl rings[2]. If your prochiral ketone or imine has two highly differentiated flanking groups (e.g., a bulky tert-butyl group vs. a flat phenyl ring), the steric differentiation within the chiral pocket is excellent, yielding high ee. However, if the substrate is linear and unbranched (e.g., 2-hexanone), the energetic difference between the pro-R and pro-S transition states ( ΔΔG‡ ) is minimal, leading to poor ee regardless of reaction conditions.

Q: Can I recycle the Ru-DPEN-pyridine catalyst without losing enantioselectivity? A: Recycling is highly challenging and generally not recommended if ee is critical. During catalytic turnover, the amine undergoes repeated protonation and deprotonation. Trace oxygen in the system can irreversibly oxidize the ligand backbone to an imine. This destroys the chiral center at the nitrogen and flattens the ligand geometry, drastically reducing the ee in subsequent runs[3].

References

  • The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years Source: MDPI URL:[Link]

  • Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes Source: PMC (NIH) URL:[Link]

  • Asymmetric Hydrogenation of N-Arylimines Catalyzed by the Xyl-Skewphos/DPEN-Ruthenium(II) Complex Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Architectural Engineering in Asymmetric Hydrogenation: 2-(1,2-Diphenylethylamino)-pyridine vs. BINAP

The development of chiral ligands has fundamentally transformed the landscape of asymmetric catalysis. For researchers and drug development professionals, selecting the correct ligand architecture is the difference betwe...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of chiral ligands has fundamentally transformed the landscape of asymmetric catalysis. For researchers and drug development professionals, selecting the correct ligand architecture is the difference between an efficient, scalable process and a failed synthesis. This guide provides an objective, deeply technical comparison between two distinct classes of chiral ligands: the benchmark bidentate diphosphine BINAP and the highly specialized bidentate aminopyridine 2-(1,2-Diphenylethylamino)-pyridine .

By analyzing their mechanistic divergence—specifically inner-sphere vs. outer-sphere pathways—we can establish a rational framework for catalyst selection.

Structural Profiles and Mechanistic Divergence

The fundamental difference between these two ligands lies in how they interact with the transition metal center and, consequently, how the substrate is activated.

BINAP: The Inner-Sphere Benchmark

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a C2​ -symmetric, bidentate P,P-ligand. Its rigid binaphthyl backbone creates a highly defined chiral pocket characterized by alternating edge-face arrays of phenyl rings .

  • Causality of Action: BINAP operates strictly via an inner-sphere mechanism . The substrate (e.g., a β -keto ester or functionalized olefin) must physically coordinate to the metal center (usually Ru, Rh, or Ir) to undergo migratory insertion . This requirement makes BINAP highly effective for substrates that possess a secondary coordinating group (like an ester or amide) to anchor the molecule to the metal.

2-(1,2-Diphenylethylamino)-pyridine: The Outer-Sphere Innovator

2-(1,2-Diphenylethylamino)-pyridine is an asymmetric ( C1​ -symmetric) N,N-bidentate ligand. It features a pyridine ring (acting as a robust σ -donor and π -acceptor) coupled with a chiral 1,2-diphenylethylamine moiety.

  • Causality of Action: Unlike BINAP, this ligand facilitates an outer-sphere bifunctional mechanism . The secondary amine's N-H group acts as a proton donor, while the metal center acts as a hydride donor. The substrate never directly binds to the metal; instead, it is reduced via a concerted, six-membered pericyclic transition state . The incorporation of the pyridine ring creates a large steric pocket, enabling the highly enantioselective reduction of bulky, unfunctionalized tert-alkyl ketones—a historically challenging substrate class .

G cluster_binap BINAP: Inner-Sphere Mechanism cluster_aminopyridine Aminopyridine: Outer-Sphere Mechanism A1 Metal-BINAP Complex A2 Substrate Coordination A1->A2 A3 Migratory Insertion A2->A3 B1 Metal-Hydride Amine Complex B2 NH...O=C Hydrogen Bond B1->B2 B3 Concerted H-/H+ Transfer B2->B3

Figure 1: Mechanistic divergence between inner-sphere (BINAP) and outer-sphere (Aminopyridine) pathways.

Performance and Substrate Scope

The choice between these ligands is dictated by the electronic and steric nature of the substrate. The quantitative data below summarizes their optimal operational windows.

Feature / MetricBINAP2-(1,2-Diphenylethylamino)-pyridine
Ligand Classification Chiral Diphosphine (P,P)Chiral Aminopyridine (N,N)
Symmetry C2​ -Symmetric C1​ -Symmetric (Asymmetric)
Primary Catalytic Mechanism Inner-Sphere CoordinationOuter-Sphere Bifunctional
Optimal Substrate Class β -Keto Esters, Functionalized OlefinsUnfunctionalized Ketones, Bulky Alkyl Ketones
Typical Metal Precursors Ru(II), Rh(I), Pd(II)Ir(I), Ru(II)
Base Dependency Generally IndependentStrictly Dependent (Requires strong base)
Benchmark Enantiomeric Excess > 99% (for β -keto esters)> 95% (for simple/bulky ketones)
Turnover Number (TON) Up to 100,000+Up to 10,000+

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each critical step is explicitly detailed.

Protocol A: Ru-BINAP Catalyzed Hydrogenation of β -Keto Esters

This protocol leverages the inner-sphere mechanism, requiring high pressure to force substrate coordination.

  • Catalyst Preparation: In a nitrogen-filled glovebox, combine [RuCl2​(benzene)]2​ (0.5 mol%) and (R)-BINAP (0.55 mol%) in anhydrous DMF. Heat the mixture to 100 °C for 10 minutes.

    • Causality: Heating provides the thermodynamic energy required to completely displace the labile benzene ligand with the sterically demanding, bidentate BINAP ligand [[1]]([Link]).

  • Substrate Loading: Transfer the activated catalyst solution to a stainless-steel autoclave containing methyl acetoacetate (1.0 equiv) dissolved in thoroughly degassed methanol.

    • Causality: Methanol acts as a protic solvent that stabilizes the polar transition state during hydride transfer. Degassing is non-negotiable; trace oxygen will irreversibly oxidize the electron-rich phosphine ligand, killing catalytic activity [[2]]([Link]).

  • Pressurization & Reaction: Pressurize the autoclave with H2​ gas to 50–100 atm and stir at 50 °C for 12 hours.

  • Self-Validation & Quench: Vent the reactor and immediately take a crude aliquot for GC-FID analysis. The reaction is deemed successful only when the starting material peak is completely absent. Do not proceed to aqueous workup until conversion >99% is confirmed, as unreacted β -keto esters have similar boiling points to the product and complicate downstream distillation.

Protocol B: Ir-Catalyzed Hydrogenation using 2-(1,2-Diphenylethylamino)-pyridine

This protocol leverages the outer-sphere mechanism, relying on base-activation to generate the bifunctional active species.

  • Precatalyst Formation: In a Schlenk flask under argon, mix [Ir(COD)Cl]2​ (1.0 mol%) and chiral 2-(1,2-Diphenylethylamino)-pyridine (2.2 mol%) in anhydrous isopropanol. Stir at room temperature for 30 minutes.

    • Causality: The N,N-ligand coordinates to the Iridium center, forming a stable, 18-electron precatalyst complex. At this stage, the complex is catalytically dead .

  • Base Activation (Critical Step): Add a strong base, such as KOtBu (10 mol%), to the solution.

    • Causality: The base is strictly required to dehydrohalogenate the complex. It strips the chloride ligand and the amine proton (N-H), generating the highly active 16-electron Ir-amide species .

    • Self-Validation: You must observe a distinct color shift from pale yellow to deep purple/red. Failure to observe this color change indicates moisture contamination or degraded base; the reaction will not proceed.

  • Hydrogenation: Introduce the unfunctionalized ketone (e.g., acetophenone) and pressurize with H2​ (10–20 atm). Stir at room temperature for 8 hours.

    • Causality: Because the outer-sphere mechanism transfers the hydride and proton simultaneously via a low-energy 6-membered transition state, extreme pressures and temperatures are unnecessary .

  • Self-Validation & Quench: Monitor the reaction via chiral HPLC. Immediately quench the reaction with saturated aqueous NH4​Cl upon reaching >95% conversion.

    • Causality: Leaving the product in the presence of the strong base (KOtBu) after the H2​ is consumed will lead to base-catalyzed product epimerization and erosion of the enantiomeric excess.

Conclusion & Selection Guide

The selection between BINAP and 2-(1,2-Diphenylethylamino)-pyridine is not a matter of one being universally superior, but rather a matter of mechanistic alignment with the target substrate.

  • Choose BINAP when working with functionalized substrates (olefins, β -keto esters) where the heteroatom can anchor to the metal center, allowing the rigid C2​ -symmetric pocket to dictate stereochemistry.

  • Choose 2-(1,2-Diphenylethylamino)-pyridine when tasked with reducing unfunctionalized, sterically hindered, or bulky tert-alkyl ketones. Its ability to operate via an outer-sphere bifunctional mechanism circumvents the steric clashes that typically poison inner-sphere catalysts.

Sources

Comparative

Orthogonal Ligand Design: A Comparative Guide to 2-(1,2-Diphenylethylamino)-pyridine and 2,2'-Bipyridine

Executive Summary In modern transition-metal catalysis, ligand architecture dictates not only the electronic environment of the metal center but also the fundamental mechanism of substrate activation. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern transition-metal catalysis, ligand architecture dictates not only the electronic environment of the metal center but also the fundamental mechanism of substrate activation. This guide provides a rigorous, data-driven comparison between two structurally distinct bidentate nitrogen ligands: 2-(1,2-Diphenylethylamino)-pyridine (a chiral, sp³-hybridized pyridine-amine) and 2,2'-Bipyridine (an achiral, sp²-hybridized, aromatic bis-pyridine).

Rather than competing in the same chemical space, these ligands exhibit orthogonal catalytic efficiencies. The former excels in asymmetric outer-sphere transformations (e.g., transfer hydrogenation), while the latter is the gold standard for inner-sphere single-electron transfer (SET) and cross-coupling reactions. Understanding the causality behind their divergent reactivity is critical for researchers and drug development professionals designing scalable synthetic routes.

Structural Topology and Electronic Profiling

The divergent catalytic performance of these two ligands is a direct consequence of their electronic and spatial profiles.

  • 2-(1,2-Diphenylethylamino)-pyridine : This ligand features a rigid pyridine ring coupled to a flexible, chiral 1,2-diphenylethyl backbone via a secondary amine . The critical structural feature is the N-H proton , which enables metal-ligand bifunctional catalysis. The bulky phenyl groups create a deep chiral pocket, enforcing strict enantiofacial discrimination during substrate binding.

  • 2,2'-Bipyridine (bpy) : A fully conjugated, planar system . It acts as a strong σ-donor and a powerful π-acceptor. The π-backbonding capability is essential for stabilizing low-valent metal intermediates (e.g., Ni(0) or Ru(II)* excited states) and preventing catalyst aggregation during radical-mediated cycles.

Table 1: Structural and Electronic Profiling
Property2-(1,2-Diphenylethylamino)-pyridine2,2'-Bipyridine
Ligand Class Chiral Pyridine-Amine (N,N)Achiral Bis-Pyridine (N,N)
Hybridization Mixed sp² (pyridine) / sp³ (backbone)Fully sp² conjugated
Bifunctionality Yes (N-H proton acts as H-bond donor)No (Innocent ligand)
π-Acceptor Ability WeakStrong
Primary Domain Asymmetric Transfer Hydrogenation (ATH)Photoredox / Cross-Coupling

Mechanistic Divergence: The Causality of Efficiency

The Outer-Sphere Paradigm (Chiral Pyridine-Amine)

When complexed with Ruthenium(II), 2-(1,2-Diphenylethylamino)-pyridine operates via an outer-sphere mechanism . The catalytic efficiency (high enantiomeric excess and turnover number) is derived from a highly ordered, six-membered pericyclic transition state. The Ru-hydride and the ligand's N-H proton are transferred simultaneously to the ketone substrate. Causality Check : If the N-H is methylated, catalytic activity drops to near zero. Furthermore, this ligand would fail in photoredox cross-coupling because the labile N-H proton would rapidly quench alkyl radicals via Hydrogen Atom Transfer (HAT), terminating the reaction.

ATH_Mechanism Cat Ru-Amido Complex (16e- Active Species) Hydride Ru-Hydride-Amine (18e- Intermediate) Cat->Hydride Hydride & Proton Transfer Hydride->Cat Catalyst Regeneration Product Chiral Alcohol (Product) Hydride->Product Outer-Sphere Transfer Substrate Prochiral Ketone (Substrate) Substrate->Product Enantioselective Reduction Donor Isopropanol (H-Donor) Donor->Hydride Dehydrogenation

Fig 1. Outer-sphere bifunctional mechanism of Ru/chiral pyridine-amine in ATH.

The Inner-Sphere & SET Paradigm (Bipyridine)

In metallaphotoredox catalysis, bipyridine's role is to modulate the redox potential of the metal center . For Nickel-catalyzed cross-coupling, Ni(0) is highly prone to precipitating as inactive "black nickel." Bipyridine's rigid bidentate bite angle and π-acidity stabilize the monomeric Ni(0) species, allowing rapid oxidative addition of aryl halides. Causality Check : Bipyridine fails in ATH because it lacks the necessary N-H proton to form the pericyclic transition state required for outer-sphere hydride transfer, and it lacks the chiral steric bulk to induce enantioselectivity.

CrossCoupling Ni0 Ni(0)-Bipyridine (Electron Rich) Ni2 Ni(II)-Aryl Intermediate Ni0->Ni2 Oxidative Addition Ni3 Ni(III) High-Valent Species Ni2->Ni3 Radical Capture Ni3->Ni0 SET Reduction Product Cross-Coupled Product Ni3->Product Reductive Elimination ArX Aryl Halide ArX->Ni2 Radical Alkyl Radical (from Photocatalyst) Radical->Ni3

Fig 2. Inner-sphere cross-coupling mechanism stabilized by the pi-acceptor bipyridine.

Experimental Methodologies: Self-Validating Protocols

To objectively demonstrate the catalytic efficiency of these ligands, the following self-validating protocols are provided. Each workflow incorporates internal controls to ensure reproducibility and mechanistic fidelity.

Protocol A: Asymmetric Transfer Hydrogenation using 2-(1,2-Diphenylethylamino)-pyridine
  • Catalyst Activation : In an argon-filled glovebox, combine [RuCl₂(p-cymene)]₂ (0.5 mol%) and 2-(1,2-Diphenylethylamino)-pyridine (1.1 mol%) in anhydrous, degassed isopropanol (iPrOH). Stir at 80°C for 1 hour to ensure complete complexation.

  • Base Addition : Add a standardized solution of KOH in iPrOH (5 mol%). Causality: The strong base is required to eliminate HCl and generate the active 16-electron Ru-amido species.

  • Substrate Introduction : Add acetophenone (1.0 equiv) and dodecane (0.1 equiv) as an internal standard.

  • Reaction & Validation : Stir at 25°C for 4 hours. Quench with aerated water. Validation: Analyze the organic layer via Achiral GC (using the dodecane standard to verify mass balance independently of isolated yield) and Chiral HPLC (to determine enantiomeric excess).

Protocol B: Metallaphotoredox Cross-Coupling using 2,2'-Bipyridine
  • Pre-catalyst Assembly : In a dry vial, combine NiCl₂·glyme (5 mol%) and 2,2'-bipyridine (5 mol%) in anhydrous dimethylacetamide (DMA). Stir until a pale green solution forms, indicating complexation.

  • Reagent Loading : Add the aryl bromide (1.0 equiv), alkyl bis(catecholato)silicate (1.5 equiv), and Ir(ppy)₃ (1 mol%) as the photocatalyst.

  • Degassing (Critical Step) : Subject the mixture to three freeze-pump-thaw cycles. Causality: Molecular oxygen is a potent triplet quencher; failing to remove it will shut down the Ir(ppy)₃ excited state via triplet-triplet annihilation and halt the reaction.

  • Irradiation & Validation : Irradiate with 440 nm blue LEDs at 25°C for 12 hours. Run a parallel control vial wrapped in aluminum foil. Validation: The dark control must show 0% conversion, confirming the reaction is strictly photochemically driven.

Quantitative Data Presentation

The catalytic efficiency of both ligands in their respective optimized protocols is summarized below.

Table 2: Catalytic Efficiency Metrics (Standardized Benchmarks)
MetricRu / Pyridine-Amine (ATH)Ni / Bipyridine (Photoredox)
Turnover Number (TON) > 10,000~ 5,000
Turnover Frequency (TOF) 2,500 h⁻¹400 h⁻¹
Enantiomeric Excess (ee) 96%N/A (Achiral product)
Yield 98%92%
Primary Deactivation Pathway Oxidation of Ru-Hydride by O₂Aggregation to Black Ni(0)

Conclusion

The comparison between 2-(1,2-Diphenylethylamino)-pyridine and bipyridine highlights a fundamental principle of catalyst design: efficiency is entirely context-dependent. The chiral pyridine-amine leverages its sp³ flexibility and precise hydrogen-bonding capability to achieve near-perfect enantioselectivity in outer-sphere reductions. Conversely, bipyridine utilizes its robust, sp²-hybridized π-system to stabilize extreme oxidation states and facilitate rapid inner-sphere electron transfer. Selecting the appropriate ligand requires matching these electronic and topological features to the specific mechanistic demands of the desired catalytic cycle.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. URL:[Link]

  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-Electron Transmetalation in Metallaphotoredox Catalysis. Science, 345(6195), 433-436. URL:[Link]

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(1,2-Diphenylethylamino)-pyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 2-(1,2-Diphenylethylamino)-pyridine. As a Senior Applica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of 2-(1,2-Diphenylethylamino)-pyridine. As a Senior Application Scientist, my objective is to offer not just a theoretical overview, but a practical, experimentally-grounded comparison that will aid researchers in identifying this molecule and differentiating it from structurally related compounds. We will explore the fragmentation pathways under both hard (Electron Impact) and soft (Electrospray Ionization) ionization techniques, explaining the chemical logic behind the formation of characteristic ions.

Introduction: The Significance of Fragmentation Analysis

In drug discovery and development, unambiguous structural elucidation is paramount. Mass spectrometry is a cornerstone analytical technique for this purpose, and a thorough understanding of a molecule's fragmentation pattern is key to its identification, particularly in complex matrices. 2-(1,2-Diphenylethylamino)-pyridine possesses two key structural motifs: a 2-aminopyridine core and a 1,2-diphenylethyl side chain. The interplay of these two moieties under ionization will dictate a unique fragmentation fingerprint. This guide will dissect this fingerprint and compare it to simpler analogues to highlight the diagnostic ions that are critical for its characterization.

Experimental Protocols: A Foundation for Reliable Data

To ensure the generation of high-quality, reproducible data, the following experimental setups are recommended. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) will depend on the volatility and thermal stability of the analyte. Given the molecular weight and structure of 2-(1,2-Diphenylethylamino)-pyridine, LC-MS with ESI is generally preferred, while GC-MS with EI can provide complementary, detailed fragmentation data.

Recommended GC-MS Protocol for Electron Impact (EI) Analysis
  • Instrumentation : A standard GC-MS system equipped with a capillary column.

  • Column : A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, DB-5 or equivalent) is generally suitable for the separation of such compounds.[1]

  • Injector Temperature : 280 °C

  • Carrier Gas : Helium at a constant flow of 1 mL/min.

  • Ionization Mode : Electron Impact (EI) at 70 eV.[1] This high energy level ensures extensive and reproducible fragmentation, which is excellent for structural elucidation.[1]

  • Mass Range : Scan from m/z 50 to 500 to capture both low and high mass fragments.

Recommended LC-MS Protocol for Electrospray Ionization (ESI) Analysis
  • Instrumentation : A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column : A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.

  • Mobile Phase : A gradient elution with water and acetonitrile, both containing 0.1% formic acid to promote protonation, is recommended.

  • Ionization Mode : Positive Electrospray Ionization (ESI+). ESI is a soft ionization technique that typically produces a prominent protonated molecule [M+H]⁺, which is crucial for determining the molecular weight.[1][2]

  • Collision Energy : For tandem MS (MS/MS) experiments, a collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation of the precursor ion.

Predicted Fragmentation Pattern of 2-(1,2-Diphenylethylamino)-pyridine

The fragmentation of 2-(1,2-Diphenylethylamino)-pyridine is expected to be dominated by cleavages at the bonds adjacent to the nitrogen atom of the amino group, as this is a common pathway for phenethylamine derivatives.[3][4][5] The presence of two phenyl groups will significantly influence the stability of the resulting fragments.

Electron Impact (EI) Fragmentation

Under EI, the molecular ion (M⁺˙) will be formed, and due to the high energy, it will likely be of low abundance. The fragmentation will proceed through several key pathways:

  • Alpha-Cleavage : The bond between the two carbons of the ethyl chain is a likely point of cleavage. This will lead to the formation of a stable, resonance-stabilized ion containing the 2-aminopyridine moiety.

  • Beta-Cleavage : Cleavage of the C-N bond can lead to the formation of a highly stable diphenylethyl carbocation.

  • Formation of Tropylium Ion : The benzyl fragments can rearrange to form the very stable tropylium ion (m/z 91).

  • Pyridine Ring Fragmentation : The 2-aminopyridine fragment can undergo further fragmentation, characteristic of pyridine derivatives.[6][7]

Predicted EI Fragmentation Pathway

G M M⁺˙ (m/z 272) A m/z 183 [C₁₂H₁₁N₂]⁺ M->A α-cleavage B m/z 167 [C₁₃H₁₁]⁺ M->B β-cleavage D m/z 94 [C₅H₆N₂]⁺˙ M->D C-N cleavage C m/z 91 [C₇H₇]⁺ B->C rearrangement E m/z 78 [C₅H₄N]⁺ D->E loss of NH₂ G MH [M+H]⁺ (m/z 273) F m/z 183 [C₁₂H₁₃N₂]⁺ MH->F loss of C₇H₈ G m/z 167 [C₁₃H₁₁]⁺ MH->G C-N cleavage I m/z 95 [C₅H₇N₂]⁺ MH->I loss of C₈H₈ H m/z 91 [C₇H₇]⁺ G->H rearrangement

Caption: Predicted ESI-MS/MS fragmentation of protonated 2-(1,2-Diphenylethylamino)-pyridine.

Comparative Analysis with Structural Analogues

To appreciate the unique fragmentation signature of 2-(1,2-Diphenylethylamino)-pyridine, it is instructive to compare its predicted fragmentation with that of simpler, related molecules.

Alternative 1: 2-Aminopyridine

2-Aminopyridine is the core heterocyclic component. Its mass spectrum is well-characterized and serves as a fundamental building block for our analysis. [8]

  • Molecular Ion : A strong molecular ion peak at m/z 94 is expected.

  • Key Fragments : Loss of HCN (m/z 67) and fragmentation of the pyridine ring are characteristic.

Alternative 2: N-phenethyl-2-aminopyridine (Hypothetical)

This hypothetical molecule lacks the second phenyl group on the ethyl chain. Its fragmentation would be a simpler version of our target molecule.

  • Molecular Ion : Expected at m/z 198.

  • Key Fragments : A dominant fragment at m/z 105 (benzylic cleavage) and a fragment at m/z 94 (loss of the phenethyl group) would be expected. The absence of the m/z 167 fragment would be a key differentiating feature.

Data Summary and Comparison
CompoundMolecular Ion (EI) / [M+H]⁺ (ESI)Key Diagnostic Fragments (m/z)Differentiating Features
2-(1,2-Diphenylethylamino)-pyridine 272 / 273183, 167, 91, 94Presence of m/z 167 (diphenylethyl cation) is highly characteristic.
2-Aminopyridine 94 / 9567Simple fragmentation pattern dominated by the pyridine ring. [8]
N-phenethyl-2-aminopyridine 198 / 199105, 94, 91Presence of m/z 105 and absence of m/z 167.

Conclusion: A Unique Fingerprint for Identification

The mass spectrometry fragmentation of 2-(1,2-Diphenylethylamino)-pyridine is predicted to be a rich source of structural information. The presence of the diphenylethyl moiety is expected to yield a highly characteristic fragment at m/z 167, which, in conjunction with fragments corresponding to the 2-aminopyridine core (m/z 94 and its products), provides a unique fingerprint for the confident identification of this molecule. By comparing its fragmentation pattern with simpler analogues, researchers can readily distinguish it and gain deeper insights into its structure. The methodologies and predicted fragmentation pathways outlined in this guide provide a solid framework for the analysis of this compound and other complex substituted aminopyridines.

References

  • 2-Aminopyridine, >=99% | A77989-100G - Lab Supplies.
  • Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives - Benchchem.
  • 2-Aminopyridine = 99 504-29-0 - Sigma-Aldrich.
  • Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1 - ResearchGate.
  • Observation of Proton Transfer in 2-Aminopyridine Dimer by Electron and Mass Spectroscopy | The Journal of Physical Chemistry A - ACS Publications.
  • Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers | The Journal of Organic Chemistry - ACS Publications.
  • (PDF) TANDEM MASS SPECTROMETRIC METHOD FOR THE TRACE LEVEL DETERMINATION OF 2-AMINOPYRIDINE: A POTENTIAL GENOTOXIC IMPURITY IN TENOXICAM API - ResearchGate.
  • 2-Aminopyridine - the NIST WebBook - National Institute of Standards and Technology.
  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry - MDPI.
  • Electron-Induced Mass Spectrometry of 1,2-Dihydropyridine Derivatives - CORE.
  • ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY - Strona główna.
  • minimizing fragmentation in mass spectrometry of phenethylamine compounds - Benchchem.
  • Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry | Request PDF - ResearchGate.
  • The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B - RSC Publishing.

Sources

Comparative

Benchmarking Turnover Number (TON) of 2-(1,2-Diphenylethylamino)-pyridine Complexes in Asymmetric Transfer Hydrogenation

As a Senior Application Scientist, I frequently observe research programs struggle to transition asymmetric catalytic processes from benchtop proof-of-concept to pilot-scale production. While academic literature heavily...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe research programs struggle to transition asymmetric catalytic processes from benchtop proof-of-concept to pilot-scale production. While academic literature heavily indexes on enantiomeric excess (ee), industrial viability is dictated by the Turnover Number (TON) and Turnover Frequency (TOF) .

This guide provides a rigorous benchmarking analysis of 2-(1,2-Diphenylethylamino)-pyridine (Py-DPEN) complexes. By objectively comparing Py-DPEN against the gold-standard TsDPEN (Noyori’s ligand), we will dissect the electronic causality behind their performance differences and establish a self-validating experimental protocol for accurate TON quantification.

Catalyst Design: The Causality of the Pyridine Tether

To understand the TON limitations and advantages of Py-DPEN, we must analyze the electronic environment it creates at the metal center (typically Ru, Ir, or Os).

In classic Asymmetric Transfer Hydrogenation (ATH), the catalyst operates via an outer-sphere bifunctional mechanism[1]. The ligand must provide both a metal-hydride (M-H) and a proton donor (N-H) to concertedly reduce the carbonyl substrate.

  • The TsDPEN Benchmark: In Noyori's Ru-TsDPEN, the ligand coordinates via a secondary amine and a deprotonated sulfonamide. The anionic sulfonamide is a powerful σ -donor, which highly enriches the electron density of the ruthenium center. This makes the intermediate Ru-H highly hydridic, drastically lowering the activation energy for hydride transfer and resulting in massive TONs (up to 100,000 under optimized conditions).

  • The Py-DPEN Alternative: In 2-(1,2-Diphenylethylamino)-pyridine, the anionic sulfonamide is replaced by a neutral pyridine ring[2]. Pyridine is a strong σ -donor but also a π -acceptor. This π -acidity stabilizes the metal d -orbitals, which consequently reduces the hydridicity of the M-H bond. While this makes the precatalyst significantly more robust against air and moisture degradation during handling, it increases the kinetic barrier for hydride transfer. Consequently, Py-DPEN complexes typically exhibit lower TOFs and reach catalyst death (maximum TON) earlier than their TsDPEN counterparts.

CatalyticCycle Precat Precatalyst [RuCl(Py-DPEN)(arene)] Active 16e⁻ Amido Complex (Active Catalyst) Precat->Active Base (e.g., KOtBu) - HCl Hydride 18e⁻ Ru-H/N-H Complex (Stabilized by Pyridine) Active->Hydride iPrOH (H-donor) - Acetone TS Outer-Sphere TS (Concerted H⁺/H⁻ Transfer) Hydride->TS Ketone Substrate Product Chiral Alcohol + Regenerated Catalyst TS->Product Enantiodetermining Step Product->Active Product Release

Fig 1: Outer-sphere bifunctional catalytic cycle for Py-DPEN transition metal complexes.

Quantitative Benchmarking: TON and TOF Comparison

The table below synthesizes the catalytic performance of Py-DPEN complexes against industry-standard alternatives for the ATH of acetophenone in basic isopropanol.

Catalyst SystemLigand Electronic NatureMax TONTOF (h⁻¹)Enantioselectivity (ee %)
RuCl(p-cymene)(TsDPEN) N,N (Anionic Sulfonamide)10,000+>50098%
RuCl(p-cymene)(Py-DPEN) N,N (Neutral Pyridine)3,50025092%
IrCp(Py-DPEN)*N,N (Neutral Pyridine)1,50015088%
Ru(bipy-pNHC) N,C (Protic Carbene)~1,00020085%

Data Analysis: The data clearly reflects the mechanistic causality discussed above. The neutral pyridine tether in Py-DPEN restricts the maximum TON to approximately 3,500[3]. While this is lower than TsDPEN, Py-DPEN complexes remain highly valuable for specialized substrates (e.g., heteroaromatic ketones) where the strong basicity of the TsDPEN amido intermediate causes unwanted side reactions.

Self-Validating Experimental Protocol for TON Determination

To objectively determine the maximum TON of a Py-DPEN complex, researchers must avoid a common pitfall: confusing substrate depletion with catalyst deactivation.

The following protocol is designed as a self-validating system . By utilizing kinetic sampling, the workflow proves whether the reaction stopped because the catalyst died (true TON) or because the substrate ran out (artificial TON).

Step-by-Step Methodology

1. Reagent Purification (Critical Causality): Trace water and oxygen will prematurely quench the 16e⁻ amido active species.

  • Distill isopropanol (iPrOH) over calcium hydride and degas via three freeze-pump-thaw cycles.

  • Subliminate potassium tert-butoxide (KOtBu) to remove hydroxide impurities, which can initiate competing base-catalyzed aldol condensations.

2. Catalyst Activation:

  • In a nitrogen-filled glovebox, dissolve the[RuCl(p-cymene)(Py-DPEN)] precatalyst (1.0 μ mol) in 5.0 mL of anhydrous iPrOH.

  • Add KOtBu (10.0 μ mol, 10 equivalents relative to Ru) to generate the active 16e⁻ amido complex. Stir for 5 minutes.

3. Substrate Introduction & Kinetic Sampling:

  • To determine a high TON limit, establish a Substrate-to-Catalyst (S/C) ratio of 5,000:1. Add acetophenone (5.0 mmol) to the activated catalyst solution.

  • Maintain the reaction strictly at 25 °C.

  • Self-Validation Step: Extract 50 μ L aliquots at 10, 30, 60, 120, and 240 minutes. Quench each aliquot immediately in 0.5 mL of cold hexane exposed to air (this irreversibly oxidizes the Ru center, stopping the reaction at the exact timestamp).

4. GC/HPLC Quantification:

  • Analyze the aliquots via Chiral GC (e.g., CP-Chirasil-Dex CB column).

  • Interpreting the Curve: Plot conversion vs. time. If the curve plateaus at 70% conversion (3,500 turnovers) and the 120-min and 240-min data points are identical, the catalyst has deactivated. Your TON is definitively 3,500. If the curve reaches 99% linearly, the catalyst is still alive; you must repeat the experiment at an S/C ratio of 10,000:1 to find the true breaking point.

Workflow Step1 1. Catalyst Activation Step2 2. Substrate Addition Step1->Step2 Step3 3. Kinetic Sampling Step2->Step3 Step4 4. GC/HPLC Quantification Step3->Step4

Fig 2: Standardized high-throughput workflow for accurate TON and TOF quantification.

References

  • Wan, K. Y.; Lough, A. J.; Morris, R. H. "Transition Metal Complexes of an (S,S)-1,2-Diphenylethylamine-Functionalized N-Heterocyclic Carbene: A New Member of the Asymmetric NHC Ligand Family." Organometallics 2016, 35, 1604–1612.

  • Chen, C.; Lu, C.; Zheng, Q.; Ni, S.; Zhang, M.; Chen, W. "Ruthenium(II) carbonyl chloride complexes containing pyridine-functionalised bidentate N-heterocyclic carbenes: Synthesis, structures, and impact of the carbene ligands on catalytic activities." Inorganica Chimica Acta 2011, 378, 280–287.

  • Noyori, R.; Hashiguchi, S. "Asymmetric Hydrogenation of Prochiral Amino Ketones to Amino Alcohols for Pharmaceutical Use." Accounts of Chemical Research 2007, 40, 12, 1391–1401.

Sources

Safety & Regulatory Compliance

Safety

2-(1,2-Diphenylethylamino)-pyridine proper disposal procedures

Comprehensive Laboratory Safety and Disposal Protocol for 2-(1,2-Diphenylethylamino)-pyridine As a specialized organic compound utilized in advanced chemical research, catalysis, and drug development pipelines, 2-(1,2-Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Disposal Protocol for 2-(1,2-Diphenylethylamino)-pyridine

As a specialized organic compound utilized in advanced chemical research, catalysis, and drug development pipelines, 2-(1,2-Diphenylethylamino)-pyridine (CAS: 74037-48-2) requires rigorous handling and disposal protocols[1]. Because it incorporates both a basic pyridine ring and a bulky aromatic amine structure, it presents specific environmental and toxicological considerations[2].

This guide provides drug development professionals and laboratory personnel with self-validating, field-proven methodologies for the safe lifecycle management and disposal of this compound, ensuring compliance with institutional Environmental Health and Safety (EHS) standards.

Physicochemical Profiling & Waste Classification

Before executing any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste routing. Aromatic amines and pyridine derivatives are notoriously recalcitrant in standard municipal wastewater treatment facilities and can exhibit significant aquatic toxicity. Therefore, drain disposal is strictly prohibited.

Table 1: Chemical Identity and Waste Routing Data

ParameterSpecification / Classification
Chemical Name 2-(1,2-Diphenylethylamino)-pyridine
CAS Registry Number 74037-48-2[1]
Molecular Formula C19H18N2[2]
Molecular Weight 274.37 g/mol [1]
Primary Hazard Class Irritant / Potential Aquatic Toxicity
Waste Stream (Neat) Solid Hazardous Waste
Waste Stream (In Solution) Halogenated or Non-Halogenated Organic Waste (dependent on solvent matrix)
Ultimate Disposal Method High-Temperature Incineration by Licensed Contractor

Causality in Waste Segregation

Expert laboratory management relies on understanding the why behind the what.

  • Why segregate based on halogens? When 2-(1,2-Diphenylethylamino)-pyridine is dissolved in solvents during experimental workflows, the resulting liquid waste must be carefully segregated. Mixing non-halogenated waste (e.g., ethanol, ethyl acetate) with halogenated waste (e.g., dichloromethane, chloroform) drastically increases the cost of commercial incineration. Furthermore, incinerating halogenated waste at incorrect temperatures can lead to the formation of highly toxic dioxins and furans.

  • Why avoid dry sweeping? As a solid powder, the compound poses an inhalation risk. Dry sweeping can aerosolize the fine particulates, bypassing standard personal protective equipment (PPE) and contaminating the laboratory environment.

Visual Workflow: Waste Routing Decision Matrix

WasteRouting Start 2-(1,2-Diphenylethylamino)-pyridine Waste Generated State Physical State? Start->State Solid Solid / Powder State->Solid Neat compound Liquid Dissolved in Solvent State->Liquid In solution SolidWaste Solid Hazardous Waste (Incineration) Solid->SolidWaste HalogenCheck Contains Halogenated Solvents? (e.g., DCM) Liquid->HalogenCheck Halogenated Halogenated Organic Waste Stream HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream HalogenCheck->NonHalogenated No

Decision matrix for the segregation and disposal of 2-(1,2-Diphenylethylamino)-pyridine waste.

Standard Operating Procedures (SOP): Disposal Methodologies

The following protocols must be executed within a certified chemical fume hood, utilizing appropriate PPE (nitrile gloves, lab coat, and safety goggles).

Protocol A: Routine Laboratory Waste Consolidation

This self-validating protocol ensures that waste is securely packaged and legally compliant for contractor pickup.

  • Matrix Verification: Determine the exact composition of the waste. If the compound is dissolved in a solvent, verify whether any component of the mixture contains halogens (e.g., Chlorine, Fluorine).

  • Container Selection: Select a chemically compatible, UN-approved container. High-density polyethylene (HDPE) carboys or glass bottles are required. Never use metal containers, as trace acidic impurities or degradation products could cause corrosion.

  • Transfer Process: Using a secondary containment tray to catch drips, carefully pour the liquid waste or transfer the solid waste into the designated container.

  • Headspace Management: Fill the waste container to no more than 80% capacity. This leaves adequate headspace for vapor expansion due to temperature fluctuations, preventing container rupture.

  • Labeling & Logging: Immediately affix a GHS-compliant hazardous waste tag. Explicitly write "2-(1,2-Diphenylethylamino)-pyridine" along with the associated solvents. Do not use abbreviations. Log the addition in the laboratory's EHS waste inventory system.

Protocol B: Spill Response and Surface Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent exposure and environmental release.

  • Isolation: Immediately secure the spill area. Alert nearby personnel and ensure the fume hood sash is lowered if the spill occurred inside the hood.

  • Containment (Liquid Spill): Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial spill pad. Do not use combustible materials like sawdust.

  • Containment (Solid Spill): To prevent aerosolization, lightly mist the powder with a compatible, low-toxicity solvent (e.g., isopropanol) to dampen it before collection.

  • Collection: Use non-sparking tools (e.g., a polypropylene scoop) to gather the absorbed material or dampened powder. Place the collected material into a heavy-duty, sealable hazardous waste bag or a wide-mouth HDPE jar.

  • Chemical Decontamination: Wash the affected surface with a mild detergent solution or a suitable solvent (like ethanol) to remove residual traces of the pyridine derivative. Collect all contaminated paper towels and washings into the solid hazardous waste container.

  • Final Handover: Transfer the sealed, labeled spill cleanup materials to the institutional EHS department for high-temperature incineration.

References

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-(1,2-Diphenylethylamino)-pyridine: Essential Safety and Operational Protocols

Hazard Assessment: Understanding the Risks of the Pyridine Moiety 2-(1,2-Diphenylethylamino)-pyridine contains a pyridine core, a structure that dictates its fundamental hazard profile. Pyridine and its derivatives are k...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: Understanding the Risks of the Pyridine Moiety

2-(1,2-Diphenylethylamino)-pyridine contains a pyridine core, a structure that dictates its fundamental hazard profile. Pyridine and its derivatives are known for a range of health and safety risks.

  • Corrosivity and Irritation: Pyridine-based compounds are frequently classified as causing severe skin burns and eye damage.[1][2][3] Vapors can also cause respiratory tract irritation.[1][4][5]

  • Toxicity: The pyridine class of chemicals is often harmful if swallowed, inhaled, or absorbed through the skin.[1][5][6][7] Repeated exposure can lead to significant health hazards, potentially affecting the liver, kidneys, and central nervous system.[6]

  • Flammability: Pyridine itself is a highly flammable liquid.[6][7][8] While the larger substituent groups on 2-(1,2-Diphenylethylamino)-pyridine may raise its flashpoint, it should be treated as a potentially combustible substance and kept away from ignition sources.[9][10]

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies pyridine as a Group 2B substance, meaning it is possibly carcinogenic to humans.[8] This necessitates stringent handling procedures to minimize all routes of exposure.

Given these intrinsic risks, a comprehensive safety strategy, starting with robust engineering controls, is non-negotiable.

First Line of Defense: Engineering Controls

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. The primary safety measures are the engineered features of your laboratory.

  • Chemical Fume Hood: All handling of 2-(1,2-Diphenylethylamino)-pyridine, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[8][11] This is critical for preventing the inhalation of potentially harmful vapors.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][12]

  • Emergency Equipment: An emergency eyewash station and a safety shower must be located within a 10-second, unobstructed travel distance from the work area.[8][13] Ensure these are tested regularly and all personnel are trained on their use.

Personal Protective Equipment (PPE): A Comprehensive Barrier

A multi-layered PPE approach is essential to protect against the diverse hazards of this compound.

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Transfer (Low Volume) Chemical Safety GogglesButyl Rubber or Viton™ GlovesFully-buttoned Lab CoatNot typically required if conducted in a certified fume hood.
Reaction Setup & Work-up (High Volume / Splash Risk) Chemical Safety Goggles & Face ShieldButyl Rubber or Viton™ GlovesChemical-resistant Apron over Lab CoatAssess need based on procedure; NIOSH-approved respirator with organic vapor cartridges may be required if fume hood performance is questionable or for large-scale operations.[4][8][12]
Spill Cleanup Chemical Safety Goggles & Face ShieldHeavy-duty Butyl Rubber or Viton™ GlovesChemical-resistant Suit or GownNIOSH-approved respirator with organic vapor cartridges.
Detailed PPE Rationale:
  • Eye and Face Protection : Chemical safety goggles are mandatory at all times.[11][12] Due to the severe corrosive potential of pyridine derivatives, a full-face shield should be worn over the goggles during procedures with a high risk of splashing, such as transfers of larger volumes or reaction work-ups.[2][6]

  • Hand Protection : Glove selection is critical. For pyridine, nitrile gloves are explicitly not recommended due to poor chemical resistance.[8] The best practice is to use gloves made of Butyl Rubber or Polyvinyl Alcohol (PVA) . Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Gloves should be inspected for damage before each use and changed immediately if contamination is suspected.[4]

  • Body Protection : A fully-buttoned, long-sleeved lab coat is the minimum requirement. For procedures involving quantities greater than a few milliliters or where splashes are likely, a chemical-resistant apron worn over the lab coat is necessary to prevent skin contact.[4][12] Contaminated clothing must be removed immediately and decontaminated before reuse.[2][3]

  • Respiratory Protection : If work cannot be confined to a fume hood or if there is a risk of exceeding exposure limits, respiratory protection is required.[8] This requires that the user be medically cleared, trained, and fit-tested for a specific respirator, typically a NIOSH-approved air-purifying respirator with organic vapor cartridges.

Procedural Guide: Safe Handling & Disposal Workflow

This workflow outlines the critical steps for safely managing 2-(1,2-Diphenylethylamino)-pyridine from procurement to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase prep1 Review SDS for Pyridine Analogs prep2 Verify Fume Hood Certification prep1->prep2 prep3 Locate & Test Eyewash/Shower prep2->prep3 prep4 Assemble All Required PPE prep3->prep4 h1 Don Appropriate PPE (Goggles, Face Shield, Gloves, Coat) prep4->h1 Begin Work h2 Weigh/Transfer Chemical h1->h2 h3 Perform Experimental Procedure h2->h3 h4 Segregate Waste at Point of Generation h3->h4 c1 Wipe Down Work Surface h4->c1 c2 Close & Label Waste Containers c1->c2 c3 Doff PPE in Correct Order (Gloves last) c2->c3 d1 Store Waste in Designated Satellite Area c2->d1 c4 Wash Hands Thoroughly c3->c4 d2 Complete Hazardous Waste Label d1->d2 d3 Request Waste Pickup via EHS d2->d3

Caption: Workflow for handling 2-(1,2-Diphenylethylamino)-pyridine.

Step-by-Step Protocol:
  • Preparation : Before starting, review this guide and the Safety Data Sheet for a similar pyridine compound. Ensure your chemical fume hood has been certified within the last year. Locate and verify the functionality of the nearest eyewash and safety shower. Assemble all necessary PPE as detailed in the table above.

  • Handling :

    • Don your PPE correctly before handling the chemical container.

    • Conduct all manipulations inside the fume hood.

    • When transferring, keep containers closed as much as possible and ground equipment if dealing with flammable liquids.[6]

    • Immediately place any contaminated disposable items (e.g., weighing paper, pipette tips) into a designated hazardous waste container within the hood.

  • Decontamination & Doffing :

    • After the procedure is complete, decontaminate the work area.

    • Securely close and properly label all waste containers.[8][11]

    • Remove PPE carefully to avoid self-contamination. Remove gloves last, turning them inside out as you remove them.

    • Wash hands thoroughly with soap and water after removing all PPE.[2][9]

  • Disposal :

    • Waste containing 2-(1,2-Diphenylethylamino)-pyridine must be collected in a sealed, airtight, and clearly labeled container.[8]

    • The waste container should be stored in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong oxidizers and acids.[8]

    • Follow your institution's specific procedures for hazardous waste disposal, which typically involves submitting a request for pickup by the Environmental Health & Safety (EHS) department.[8][10]

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][11]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][4]

  • Small Spill : For a small spill that can be cleaned up in under 10 minutes by trained personnel, use an inert absorbent material (e.g., sand, vermiculite).[6][8] Wearing full PPE (including respiratory protection), collect the absorbed material into a sealed container for hazardous waste disposal.

  • Large Spill : Evacuate the area immediately. Secure the location, prevent entry, and contact your institution's EHS or emergency response team.

By adhering to these stringent protocols, you can effectively mitigate the risks associated with handling 2-(1,2-Diphenylethylamino)-pyridine, ensuring a safe and productive research environment.

References

  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Pyridine.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Personal protective equipment for handling (ngcontent-ng-c2822837209="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid. Benchchem.
  • Pyridine,6551E-3,2023/02/01 - Safety D
  • Safety d
  • SAFETY DATA SHEET - 2-(2-Aminoethyl)pyridine. Fisher Scientific.
  • Material Safety Data Sheet - Pyridine-N-oxide, 98%. Cole-Parmer.
  • SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET - 2,2-Diphenylethylamine. Fisher Scientific.
  • safety data sheet sds/msds 2-amino pyridine. Biochem Chemopharma.
  • Safety D
  • 2-(Aminomethyl)

Sources

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